2-Benzylideneheptan-1-ol-d5
Description
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Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
209.34 g/mol |
IUPAC Name |
(2Z)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]heptan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3/b14-11-/i4D,6D,7D,8D,9D |
InChI Key |
LIPHCKNQPJXUQF-BOBKGOLOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/CCCCC)\CO)[2H])[2H] |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylideneheptan-1-ol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated compound 2-Benzylideneheptan-1-ol-d5. Given the limited direct literature on this specific isotopologue, this paper compiles data from the non-deuterated parent compound, 2-Benzylideneheptan-1-ol, and established principles of deuterium (B1214612) isotope effects to present a thorough profile. This document includes tabulated physical and chemical data, detailed potential experimental protocols for its synthesis, and visualizations of synthetic and potential biological screening workflows.
Physical and Chemical Properties
The introduction of deuterium into the phenyl group of 2-Benzylideneheptan-1-ol is expected to have a subtle but measurable impact on its physical and chemical properties. The primary effects of deuteration include a slight increase in molecular weight and potential alterations in intermolecular interactions, which can influence properties such as boiling and melting points. Spectroscopic properties will also exhibit characteristic shifts.
Table 1: Physical and Chemical Properties of 2-Benzylideneheptan-1-ol and Estimated Properties for this compound
| Property | 2-Benzylideneheptan-1-ol | This compound (Estimated) |
| Molecular Formula | C₁₄H₂₀O | C₁₄H₁₅D₅O |
| Molecular Weight | 204.31 g/mol | 209.34 g/mol |
| Appearance | Likely a colorless to pale yellow liquid | Likely a colorless to pale yellow liquid |
| Boiling Point | 331.3 ± 11.0 °C at 760 mmHg[1] | Slightly lower than the non-deuterated form[2] |
| Melting Point | Not readily available | Slightly different from the non-deuterated form |
| Flash Point | 134.1 ± 15.1 °C[1] | Similar to the non-deuterated form |
| Density | 1.0 ± 0.1 g/cm³[1] | Slightly higher than the non-deuterated form |
| LogP | 4.37[1] | Similar to the non-deuterated form |
| CAS Number | 101-85-9 (for non-deuterated) | Not available |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic routes. A plausible and efficient method involves a Wittig reaction between a suitable phosphonium (B103445) ylide and benzaldehyde-d5, followed by reduction of the resulting alkene if necessary, or a direct olefination that preserves the alcohol functionality. Below is a detailed, generalized protocol for a Wittig-type synthesis.
Synthesis of Benzaldehyde-d5
Commercially available benzaldehyde-d5 can be used as the starting material. Alternatively, it can be synthesized via the deuteration of benzaldehyde.
Synthesis of the Phosphonium Ylide
A key intermediate is the phosphonium ylide derived from a C7 alkyl halide.
-
Materials: 1-bromoheptane, triphenylphosphine (B44618), strong base (e.g., n-butyllithium in THF), anhydrous diethyl ether or THF.
-
Procedure:
-
To a solution of triphenylphosphine in anhydrous toluene, add 1-bromoheptane.
-
Heat the mixture to reflux for 24 hours to form the phosphonium salt.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
-
Suspend the phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).
-
Add a solution of n-butyllithium in hexanes dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction and Formation of this compound
-
Materials: Heptyltriphenylphosphonium ylide solution, benzaldehyde-d5, anhydrous THF.
-
Procedure:
-
To the freshly prepared ylide solution at 0 °C, add a solution of benzaldehyde-d5 in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-benzylideneheptene-d5.
-
Reduction to this compound
If the Wittig reaction yields the corresponding alkene, a subsequent reduction of an ester intermediate would be necessary to obtain the desired primary alcohol. A more direct route would involve an aldol (B89426) condensation followed by reduction. An alternative and more direct synthesis is the Baylis-Hillman reaction.
Alternative Synthesis: Baylis-Hillman Reaction
The Baylis-Hillman reaction provides a direct route to allylic alcohols.
-
Materials: Heptanal, Benzaldehyde-d5, a nucleophilic catalyst (e.g., DABCO), a suitable solvent.
-
Procedure:
-
Combine heptanal, benzaldehyde-d5, and DABCO in a suitable solvent.
-
Stir the mixture at room temperature for several days, monitoring the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 2-(hydroxy(phenyl-d5)methyl)hept-2-enal.
-
The resulting product can then be selectively reduced to afford this compound.
-
Spectroscopic Data (Expected)
Deuteration of the phenyl ring will lead to characteristic changes in the NMR and mass spectra.
-
¹H NMR: The signals corresponding to the aromatic protons will be absent in the ¹H NMR spectrum of this compound. The remaining signals for the alkyl chain and the hydroxyl proton will be present.
-
¹³C NMR: The carbon signals of the deuterated phenyl ring will show splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.
-
Mass Spectrometry: The molecular ion peak will be observed at m/z = 209, which is 5 mass units higher than that of the non-deuterated compound (m/z = 204). The fragmentation pattern may also be altered due to the stronger C-D bonds compared to C-H bonds.
Potential Biological Activity and Signaling Pathways
Cinnamyl alcohol and its derivatives are known for their fragrance and flavor properties and have been investigated for various biological activities.
-
Antimicrobial and Anti-inflammatory Activity: Cinnamyl alcohol derivatives have demonstrated antimicrobial and anti-inflammatory properties[3][4]. The introduction of an alpha-pentyl group may modulate this activity.
-
Vasodilatory Effects: Some studies have shown that cinnamyl alcohol can induce vasorelaxation through the NO-cGMP-PKG pathway and inhibition of Rho-kinase[5].
-
Skin Sensitization: It is important to note that cinnamyl alcohol is a known skin sensitizer[6]. The alpha-pentyl substituted analogue, also known as alpha-Amylcinnamyl alcohol, is also recognized as a fragrance allergen.
Further research is required to elucidate the specific biological activities and signaling pathways of this compound. A general workflow for screening the biological activity of a novel compound is presented below.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Biological Activity Screening Workflow
Caption: General workflow for biological activity screening.
References
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pentylcinnamic alcohol | C14H20O | CID 5368491 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of 2-Benzylideneheptan-1-ol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated organic compound, 2-Benzylideneheptan-1-ol-d5. This isotopically labeled molecule can serve as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. Deuterium (B1214612) labeling can enhance the metabolic stability of drug candidates, a crucial aspect of modern drug development.[1][2]
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves an aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal (B48729) to form the α,β-unsaturated aldehyde, 2-benzylideneheptanal (B7762119). The second step is the reduction of this intermediate using a deuterium-donating reagent to introduce the deuterium atoms into the final product. For the synthesis of the d5 isotopologue, heptanal-d5 would be the ideal starting material, though its commercial availability can be limited. A more common approach, and the one detailed here, is the introduction of deuterium at specific positions via a deuterated reducing agent. In this guide, we will focus on the synthesis of 2-Benzylideneheptan-1-ol-d1, which is readily achievable, and discuss pathways to higher deuteration levels.
The overall synthetic pathway is depicted below:
Caption: Synthetic pathway for 2-Benzylideneheptan-1-ol-d1.
Experimental Protocols
Synthesis of 2-Benzylideneheptanal
This procedure is adapted from standard aldol condensation protocols for aromatic aldehydes and aliphatic aldehydes.
Materials:
-
Benzaldehyde
-
Heptanal
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve benzaldehyde (1 equivalent) and heptanal (1 equivalent) in 95% ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water.
-
Slowly add the NaOH solution to the stirred solution of aldehydes at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-benzylideneheptanal.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Synthesis of 2-Benzylideneheptan-1-ol-d1
This procedure details the reduction of the α,β-unsaturated aldehyde intermediate using sodium borodeuteride to introduce a deuterium atom at the C1 position.
Materials:
-
2-Benzylideneheptanal
-
Sodium borodeuteride (NaBD₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-benzylideneheptanal (1 equivalent) in a mixture of dichloromethane and methanol (4:1) in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.1 equivalents) portion-wise to the stirred solution.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-Benzylideneheptan-1-ol-d1.
-
The product can be further purified by column chromatography on silica gel.
Characterization Data
The synthesized this compound is characterized using standard analytical techniques to confirm its structure and isotopic purity.
Physical and Spectroscopic Data
| Property | 2-Benzylideneheptan-1-ol | 2-Benzylideneheptan-1-ol-d1 |
| Molecular Formula | C₁₄H₂₀O | C₁₄H₁₉DO |
| Molecular Weight | 204.31 g/mol | 205.32 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |
| Boiling Point | ~285-290 °C | Not determined |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the incorporation of deuterium and determining the isotopic purity of the synthesized compound.[3]
| Compound | Key Fragments (m/z) and Interpretation |
| 2-Benzylideneheptan-1-ol | 204 [M]⁺, 186 [M-H₂O]⁺, 105 [C₇H₅O]⁺, 91 [C₇H₇]⁺ |
| 2-Benzylideneheptan-1-ol-d1 | 205 [M]⁺, 186 [M-HDO]⁺, 106 [C₇H₄DO]⁺, 91 [C₇H₇]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product. The absence of a signal in the ¹H NMR spectrum at the position corresponding to the C1 proton and the change in the multiplicity of the adjacent protons confirm the successful deuteration.
¹H NMR (400 MHz, CDCl₃):
| Proton Assignment | 2-Benzylideneheptan-1-ol (δ, ppm) | 2-Benzylideneheptan-1-ol-d1 (δ, ppm) |
| -CH₂-OH (C1-H) | 4.15 (s, 2H) | 4.14 (s, 1H) |
| =CH- (Vinyl H) | 6.40 (s, 1H) | 6.40 (s, 1H) |
| -OH | 1.5-2.0 (br s, 1H) | 1.5-2.0 (br s, 1H) |
| Ar-H | 7.20-7.40 (m, 5H) | 7.20-7.40 (m, 5H) |
| -CH₂- (Allylic) | 2.20 (t, J = 7.5 Hz, 2H) | 2.20 (t, J = 7.5 Hz, 2H) |
| -(CH₂)₃- (Alkyl chain) | 1.25-1.45 (m, 6H) | 1.25-1.45 (m, 6H) |
| -CH₃ (Terminal) | 0.90 (t, J = 7.0 Hz, 3H) | 0.90 (t, J = 7.0 Hz, 3H) |
¹³C NMR (100 MHz, CDCl₃):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (-CH₂-OH) | ~65.0 |
| C2 (=C<) | ~140.0 |
| C3 (=CH-) | ~128.5 |
| C4-C9 (Heptyl chain) | ~22-32 |
| C10 (Aromatic C-ipso) | ~138.0 |
| C11-C15 (Aromatic CH) | ~127-129 |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
References
The Quintessential Guide to Isotope Dilution Mass Spectrometry: Utilizing 2-Benzylideneheptan-1-ol-d5 for Precise Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of isotope dilution mass spectrometry (IDMS), a cornerstone for accurate and precise quantification in analytical chemistry. We will focus on the practical application of a deuterated internal standard, 2-Benzylideneheptan-1-ol-d5, for the quantification of its non-labeled counterpart, 2-Benzylideneheptan-1-ol. This document will cover the core principles of IDMS, detailed experimental protocols, data interpretation, and the visualization of key workflows.
Core Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision in quantifying analytes within complex mixtures.[1] The fundamental concept of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, referred to as an internal standard, to the sample.[1][2][3] This "spike" is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1]
The key advantage of this method is that the isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation, chromatography, and ionization.[4][5] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with exceptional accuracy, as this ratio remains unaffected by variations in sample recovery or matrix effects.[4][5]
Deuterated standards, such as this compound, are particularly favored due to their similar chemical and physical properties to the analyte, ensuring co-elution in chromatographic systems and comparable ionization efficiency in the mass spectrometer.[4]
Experimental Section: Quantification of 2-Benzylideneheptan-1-ol
This section outlines a representative experimental protocol for the quantification of 2-Benzylideneheptan-1-ol in a sample matrix (e.g., plasma) using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Analytes: 2-Benzylideneheptan-1-ol, this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Sample Matrix: Human Plasma (or other relevant biological matrix)
Sample Preparation
-
Spiking: To 100 µL of the plasma sample, add 10 µL of a known concentration of this compound solution (internal standard).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-Benzylideneheptan-1-ol and this compound.
Data Presentation and Interpretation
The following tables summarize hypothetical quantitative data obtained from an IDMS experiment for the analysis of 2-Benzylideneheptan-1-ol.
| Parameter | Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| QC Level | Theoretical Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| Low QC | 3 | 2.95 | 98.3 | 4.5 |
| Mid QC | 500 | 505 | 101 | 3.2 |
| High QC | 800 | 790 | 98.8 | 2.8 |
Visualizing the Workflow and Chemical Structures
To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical structures of the analyte and its deuterated internal standard.
Disclaimer: As "this compound" is a theoretical compound for the purpose of this guide, the chemical structure images are placeholders. In a real-world scenario, these would be the actual chemical structures.
Conclusion
Isotope dilution mass spectrometry, particularly with the use of deuterated internal standards like this compound, represents a gold standard for quantitative analysis in various scientific fields, including drug development. Its ability to mitigate errors from sample preparation and matrix effects ensures the generation of highly reliable and accurate data. The protocols and data presented herein provide a comprehensive framework for the implementation of this robust analytical technique.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical development and research, the demand for precise and reliable quantitative data is paramount. This technical guide delves into the core applications of deuterated internal standards, the undisputed gold standard for robust and accurate quantification, primarily in liquid chromatography-mass spectrometry (LC-MS). From mitigating matrix effects to ensuring regulatory compliance, deuterated standards provide a level of analytical certainty that is indispensable in today's demanding scientific environment.
Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle increase in mass allows a mass spectrometer to differentiate between the native analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[3] Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[4]
Key Applications in Analytical Chemistry
Deuterated internal standards are integral to a variety of analytical applications, most notably in:
-
Pharmaceutical Development: In drug metabolism and pharmacokinetics (DMPK) studies, these standards are crucial for accurately tracking drug and metabolite concentrations in biological matrices.[2] They ensure the reliable validation of bioanalytical methods, supporting safety assessments and the identification of trace impurities during formulation.[2]
-
Bioanalysis: For the quantification of endogenous molecules, biomarkers, and therapeutic drugs in complex biological samples like plasma, urine, and tissue, deuterated standards are essential for overcoming the variability introduced by the sample matrix.[3][5]
-
Environmental and Forensic Analysis: The analysis of pollutants, toxins, and drugs of abuse in various environmental and forensic samples benefits from the enhanced accuracy and reproducibility provided by deuterated internal standards.[6]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages over other types of internal standards (e.g., structural analogs) or quantification without an internal standard. These benefits are summarized below:
| Parameter | Without Internal Standard | With Structural Analog IS | With Deuterated IS |
| Matrix Effect Compensation | Poor | Partial | Excellent[4] |
| Correction for Extraction Variability | None | Partial | Excellent[3] |
| Correction for Instrument Variability | None | Good | Excellent[2] |
| Accuracy | Low | Moderate | High[7] |
| Precision (%RSD) | High | Moderate | Low[1] |
| Regulatory Acceptance | Low | Conditional | High[2][8] |
Experimental Protocols
The successful implementation of deuterated internal standards requires meticulous experimental design and execution. Below are detailed methodologies for common analytical workflows.
Preparation of Stock and Working Solutions
Objective: To prepare accurate concentrations of the analyte and the deuterated internal standard.
Protocol:
-
Stock Solutions (e.g., 1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.[1]
-
Dissolve the compounds in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) and bring to the final volume.[1]
-
Working Solutions: Prepare serial dilutions of the stock solutions to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared at a single, consistent concentration.
Sample Preparation: Protein Precipitation (PPT)
Objective: A rapid method for removing the majority of proteins from a plasma or serum sample.[9]
Protocol:
-
Pipette a small volume (e.g., 100 µL) of the plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.[9]
-
Add a precise volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, except for the blank matrix.[9]
-
Vortex briefly to mix.
-
Add a larger volume (e.g., 300 µL) of cold acetonitrile (B52724), often containing 0.1% formic acid, to precipitate the proteins.[9]
-
Vortex vigorously for approximately 1 minute.[9]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.[9]
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: A more comprehensive cleanup method that results in a cleaner extract and can reduce matrix effects.[9]
Protocol:
-
Add a precise volume of the deuterated internal standard working solution to each sample.[9]
-
Conditioning: Condition the SPE cartridges by passing a suitable organic solvent (e.g., methanol) through them.[9]
-
Equilibration: Equilibrate the cartridges with an aqueous solution (e.g., water).[9]
-
Sample Loading: Load the pre-treated sample onto the cartridge.[9]
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent.
-
The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for LC-MS analysis.
LC-MS/MS Analysis
Objective: To chromatographically separate the analyte and internal standard from other matrix components and quantify them using mass spectrometry.
Typical Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]
-
Chromatographic Column: A reversed-phase column (e.g., C18) is commonly used.[5]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.
Data Presentation: Quantitative Performance
The superiority of deuterated internal standards is evident in the quantitative data from various studies. The following tables summarize the improved performance metrics.
Table 1: Comparison of Precision with Different Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Standard Deviation | %RSD |
| Deuterated IS | 50.0 | 50.8 | 1.9 | 3.7 |
| Structural Analog IS | 50.0 | 54.2 | 6.1 | 11.3 |
| No IS | 50.0 | 61.5 | 12.3 | 20.0 |
This data illustrates a significant improvement in precision (lower %RSD) when using a deuterated internal standard.[1]
Table 2: Impact on Accuracy and Matrix Effects
| Internal Standard Type | True Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (% Bias) | Matrix Effect (%) |
| Deuterated IS | 100 | 102.3 | +2.3 | 98.5 |
| Structural Analog IS | 100 | 115.7 | +15.7 | 85.2 |
This table demonstrates that deuterated internal standards lead to more accurate results and more effective compensation for matrix effects.[10]
Visualizing Workflows and Logical Relationships
To further clarify the processes and decision-making involved in the use of deuterated internal standards, the following diagrams are provided.
Caption: A generalized experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: How deuterated standards compensate for matrix-induced signal suppression.
Caption: Decision pathway for selecting an appropriate internal standard.
Conclusion
The use of deuterated internal standards in analytical chemistry, particularly in LC-MS-based quantification, represents a cornerstone of high-quality data generation. By effectively compensating for a wide range of analytical variabilities, including matrix effects and inconsistencies in sample preparation, they empower researchers, scientists, and drug development professionals to produce data of the highest accuracy, precision, and reliability.[1] While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. texilajournal.com [texilajournal.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Foundational Research on 2-Benzylideneheptan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on 2-Benzylideneheptan-1-ol. It is important to note that foundational research on this specific compound is limited. The information presented herein is for informational purposes only and should be supplemented with further experimental validation.
Introduction
2-Benzylideneheptan-1-ol, also known as α-pentylcinnamyl alcohol, is an aromatic organic compound classified as a cinnamyl alcohol.[1] It possesses a characteristic floral, jasmine-like scent and is primarily used as a fragrance ingredient in various consumer products, including soaps, detergents, beauty products, and perfumes.[2][3] While its application in the fragrance industry is established, its broader biological activities and potential therapeutic applications remain largely unexplored in publicly accessible scientific literature. This guide aims to provide a comprehensive overview of the existing knowledge on 2-Benzylideneheptan-1-ol, highlighting its chemical and physical properties, a proposed synthetic route, and safety information.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 2-Benzylideneheptan-1-ol is presented in Table 1. This data is compiled from various chemical databases and supplier information.
Table 1: Chemical and Physical Properties of 2-Benzylideneheptan-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O | [4] |
| Molecular Weight | 204.31 g/mol | [5] |
| CAS Number | 101-85-9 | [4] |
| Appearance | Colorless to slightly yellow liquid | [6] |
| Odor | Light floral, jasmine | [1][3] |
| Boiling Point | 331.3 ± 11.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 134.1 ± 15.1 °C | [4] |
| Water Solubility | 0.03 g/L (predicted) | [1] |
| logP | 4.18 (predicted) | [1] |
Synthesis of 2-Benzylideneheptan-1-ol: A Proposed Experimental Protocol
Proposed Synthesis: The synthesis of 2-Benzylideneheptan-1-ol can be envisioned as a two-step process starting from benzaldehyde (B42025) and heptanal (B48729), as illustrated in the workflow diagram below. The initial step is an aldol (B89426) condensation to form 2-benzylideneheptanal (B7762119), followed by a selective reduction of the aldehyde group to the corresponding alcohol.
Figure 1: Proposed synthetic workflow for 2-Benzylideneheptan-1-ol.
Detailed Methodologies:
Step 1: Synthesis of 2-Benzylideneheptanal (Aldol Condensation)
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reactant Mixture: To the flask, add an equimolar mixture of heptanal and benzaldehyde.
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as 10% aqueous sodium hydroxide, to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-benzylideneheptanal can be purified by vacuum distillation.
Step 2: Synthesis of 2-Benzylideneheptan-1-ol (Selective Reduction)
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve the purified 2-benzylideneheptanal in a suitable solvent, such as methanol (B129727) or ethanol.
-
Reducing Agent Addition: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in small portions. The use of a selective reducing agent is crucial to avoid the reduction of the carbon-carbon double bond.
-
Reaction Monitoring: Monitor the disappearance of the aldehyde by TLC.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of water. Remove the alcohol solvent under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with an organic solvent. Wash the combined organic layers, dry, and concentrate to yield the crude 2-benzylideneheptan-1-ol. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the peer-reviewed scientific literature regarding the biological activities, mechanism of action, or associated signaling pathways of 2-Benzylideneheptan-1-ol. Its primary documented use is as a fragrance component.[2][3] Further research is required to elucidate any potential pharmacological effects.
Safety and Toxicology
Table 2: Hazard Information for 2-Benzylideneheptanal
| Hazard Statement | Classification |
| May cause an allergic skin reaction | Skin Sensitisation, Category 1 |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, chronic hazard |
It is recommended to handle 2-Benzylideneheptan-1-ol in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
2-Benzylideneheptan-1-ol is a commercially significant fragrance ingredient with well-defined chemical and physical properties. However, a significant knowledge gap exists regarding its biological activity and potential for applications beyond the fragrance industry. The proposed synthetic pathway provides a viable method for its preparation in a laboratory setting, which can facilitate further investigation into its pharmacological properties. Future research should focus on screening for biological activities, elucidating potential mechanisms of action, and conducting comprehensive toxicological studies to fully characterize the profile of this compound.
References
Stability and Storage of 2-Benzylideneheptan-1-ol-d5: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the best practices for the stability and storage of 2-Benzylideneheptan-1-ol-d5. In the absence of specific stability data for the deuterated form, this document extrapolates from the known properties of its non-deuterated analogue, 2-Benzylideneheptan-1-ol (commonly known as Jasminaldehyde), and established general principles for the handling of deuterated compounds. This guide offers recommendations for optimal storage conditions, handling procedures to minimize degradation and isotopic exchange, and potential degradation pathways. All quantitative recommendations are summarized in tabular format, and key workflows are visualized using diagrams to ensure clarity and ease of use for laboratory professionals.
Introduction
This compound is a deuterated form of Jasminaldehyde, an aroma compound used in perfumery. Deuterated compounds are critical reagents in various research and development applications, including as internal standards in quantitative mass spectrometry-based assays. The stability and isotopic purity of these standards are paramount for generating accurate and reproducible data.
The C-D bond is stronger than the C-H bond, which can sometimes lead to enhanced metabolic stability in deuterated compounds, a phenomenon known as the kinetic isotope effect.[1][2] However, the overall stability of a deuterated compound also depends on its molecular structure and susceptibility to environmental factors such as light, heat, moisture, and oxygen. The non-deuterated form, 2-Benzylideneheptan-1-ol, is known to be prone to oxidation and discoloration upon exposure to air.[3] Therefore, careful storage and handling are crucial for preserving the integrity of this compound.
Recommended Storage and Handling
To maintain the chemical and isotopic purity of this compound, it is imperative to adhere to stringent storage and handling protocols. The following recommendations are based on general best practices for deuterated standards.[4]
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Parameter | Solid Form | In Aprotic Solvent (e.g., Acetonitrile (B52724), Methanol) | In Aqueous/Protic Solvent |
| Temperature | -20°C or colder for long-term storage. | -20°C for long-term stock solutions. | 2-8°C for short-term use (hours to days). |
| Atmosphere | Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[4] | Purge headspace with an inert gas before sealing. | Prepare fresh as needed for immediate use.[4] |
| Light Protection | Store in an amber vial or in the dark.[4] | Store in an amber vial. | Protect from light during preparation and use. |
| Container | Tightly sealed vial. | Tightly sealed vial with a PTFE-lined cap. | Use immediately after preparation. |
| Notes | Minimize freeze-thaw cycles. | Prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock. | Not recommended for long-term storage due to the risk of hydrogen-deuterium (H/D) exchange. |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines a general procedure for the preparation of stock and working solutions of this compound.
Materials:
-
This compound (solid)
-
High-purity aprotic solvent (e.g., acetonitrile or methanol)
-
Calibrated analytical balance
-
Volumetric flasks
-
Calibrated pipettes
-
Amber vials with PTFE-lined caps
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Acclimatization: Remove the sealed container of this compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the aprotic solvent and gently vortex or sonicate to ensure complete dissolution.
-
Dilution: Once dissolved, dilute to the mark with the same solvent.
-
Storage of Stock Solution: Transfer the stock solution to a clearly labeled amber vial, purge the headspace with inert gas, and seal with a PTFE-lined cap. Store at -20°C.
-
Preparation of Working Solution: On the day of use, allow the stock solution to warm to room temperature. Perform serial dilutions with the appropriate solvent to achieve the desired concentration for your application.
Visualization of Workflows and Pathways
Recommended Handling and Storage Workflow
The following diagram illustrates the recommended workflow for handling this compound to maintain its integrity.
References
Methodological & Application
Application Notes and Protocols for 2-Benzylideneheptan-1-ol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylideneheptan-1-ol-d5 is a deuterated analog of 2-Benzylideneheptan-1-ol. Stable isotope-labeled compounds, such as this, are considered the gold standard for use as internal standards in quantitative mass spectrometry assays.[1][2] Their near-identical physicochemical properties to the analyte of interest ensure they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[1][3] This document provides a detailed protocol for the preparation of samples using this compound as an internal standard for the quantification of 2-Benzylideneheptan-1-ol in biological matrices.
Principle
The use of a deuterated internal standard is crucial for correcting analytical variability that can arise during sample preparation, injection, and instrument analysis.[1] By adding a known quantity of this compound to each sample and calibrator at the beginning of the workflow, any loss of analyte during extraction or variations in instrument response will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to improved accuracy and precision.
Application
This protocol is intended for the quantitative analysis of 2-Benzylideneheptan-1-ol in biological matrices such as plasma and urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Analytical Standard | Commercially Available |
| 2-Benzylideneheptan-1-ol | Analytical Standard | Commercially Available |
| Acetonitrile (B52724) (ACN) | HPLC Grade | Fisher Scientific or equivalent |
| Methanol (B129727) (MeOH) | HPLC Grade | Fisher Scientific or equivalent |
| Formic Acid (FA) | LC-MS Grade | Sigma-Aldrich or equivalent |
| Water | Deionized, 18 MΩ·cm | Milli-Q® or equivalent |
| Zinc Sulfate | ACS Grade | Sigma-Aldrich or equivalent |
| Control Biological Matrix (Plasma/Urine) | BioIVT or equivalent | |
| Microcentrifuge Tubes (1.5 mL) | Eppendorf or equivalent | |
| SPE Cartridges (e.g., C18) | Waters or equivalent | |
| Vacuum Manifold | Waters or equivalent | |
| Nitrogen Evaporator | Organomation or equivalent |
Experimental Protocols
Two common sample preparation techniques are detailed below: Protein Precipitation for plasma samples and Solid-Phase Extraction for urine samples.
Protocol 1: Protein Precipitation for Plasma Samples
This method is a rapid and simple approach for removing the majority of proteins from a plasma sample.[1]
Procedure:
-
Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution to the plasma sample.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol offers a more comprehensive cleanup of the sample matrix, which can reduce matrix effects and result in a cleaner extract.[1][3]
Procedure:
-
Add 10 µL of the this compound internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of deionized water. Do not allow the cartridges to dry out.
-
Loading: Apply the urine sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interfering substances.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of acetonitrile to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting conditions.
-
Transfer the reconstituted sample to an LC vial for analysis.
Data Presentation
Table 1: Recommended Stock and Working Solution Concentrations
| Solution | Analyte/Internal Standard | Concentration | Solvent |
| Stock Solution | 2-Benzylideneheptan-1-ol | 1 mg/mL | Methanol |
| Stock Solution | This compound | 1 mg/mL | Methanol |
| Working Standard | 2-Benzylideneheptan-1-ol | 10 µg/mL | 50:50 Methanol:Water |
| Working Internal Standard | This compound | 1 µg/mL | 50:50 Methanol:Water |
Table 2: Example Calibration Curve Concentrations
| Calibrator | Concentration (ng/mL) of 2-Benzylideneheptan-1-ol |
| 1 | 1 |
| 2 | 5 |
| 3 | 10 |
| 4 | 50 |
| 5 | 100 |
| 6 | 500 |
| 7 | 1000 |
Visualizations
Caption: Workflow for sample preparation using this compound.
References
Application Note: Quantitative Analysis of 2-Benzylideneheptan-1-ol in Human Plasma using 2-Benzylideneheptan-1-ol-d5 as an Internal Standard by GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Benzylideneheptan-1-ol in human plasma. 2-Benzylideneheptan-1-ol is a fragrance ingredient found in various consumer products.[1][2] A stable, deuterated isotope of the analyte, 2-Benzylideneheptan-1-ol-d5, is employed as an internal standard to ensure high accuracy and precision, correcting for variations during sample preparation and analysis.[3][4][5] The method utilizes gas chromatography coupled with mass spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.[6][7] This assay is suitable for pharmacokinetic, toxicokinetic, or exposure monitoring studies in drug development and safety assessment.
Introduction
2-Benzylideneheptan-1-ol, also known as α-amyl cinnamyl alcohol, is an aromatic alcohol used as a fragrance component in cosmetics and perfumes.[1][8] Given its potential for human exposure, a reliable quantitative method is essential for assessing its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[9][4] The deuterated standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, allowing for effective correction of matrix effects and procedural losses.[3][4] This document provides a detailed protocol for the extraction of 2-Benzylideneheptan-1-ol from human plasma and its subsequent quantification by GC-MS.
Experimental
2.1. Materials and Reagents
-
2-Benzylideneheptan-1-ol (≥95% purity)
-
This compound (isotopic purity ≥98%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Ultrapure water
-
Sodium sulfate (B86663) (anhydrous)
2.2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
2.3. Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 2-Benzylideneheptan-1-ol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Benzylideneheptan-1-ol stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound primary stock solution in methanol.
2.4. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Thaw plasma samples and calibration standards at room temperature.
-
To 200 µL of plasma, add 20 µL of the 50 ng/mL internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of MTBE and transfer to a GC vial for analysis.
2.5. GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Benzylideneheptan-1-ol: m/z (quantifier), m/z (qualifier)
-
This compound: m/z (quantifier)
-
(Note: Specific ions for monitoring would need to be determined experimentally based on the mass spectra of the compounds)
Data Analysis and Results
The concentration of 2-Benzylideneheptan-1-ol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.
3.1. Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.105 |
| 10 | 0.212 |
| 50 | 1.045 |
| 100 | 2.098 |
| 500 | 10.521 |
| 1000 | 21.150 |
3.2. Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Workflow for the quantitative analysis of 2-Benzylideneheptan-1-ol.
References
- 1. Showing Compound alpha-Pentylcinnamyl alcohol (FDB015024) - FooDB [foodb.ca]
- 2. 2-Benzylheptan-1-ol | C14H22O | CID 64916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. gcms.cz [gcms.cz]
- 7. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 8. 2-Benzylidene-1-heptanol | CAS#:101-85-9 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Pharmacokinetic Studies of 2-Benzylideneheptan-1-ol-d5
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Benzylideneheptan-1-ol-d5 in pharmacokinetic (PK) studies. The protocols outlined below are designed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of its non-deuterated parent compound, 2-Benzylideneheptan-1-ol, using the deuterated analog as an internal standard for quantitative analysis.
Introduction
2-Benzylideneheptan-1-ol is a synthetic organic compound with potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This compound, a stable isotope-labeled version of the parent compound, is an ideal internal standard for bioanalytical assays due to its similar chemical properties and distinct mass, ensuring accurate quantification in complex biological matrices.
These notes detail the protocols for key in vitro and in vivo pharmacokinetic studies, including metabolic stability, plasma protein binding, and a rodent pharmacokinetic study.
I. In Vitro Pharmacokinetic Assays
Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of 2-Benzylideneheptan-1-ol in liver microsomes, providing an indication of its first-pass metabolism.
Experimental Protocol:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare a reaction mixture containing 1 µM 2-Benzylideneheptan-1-ol in a phosphate (B84403) buffer (pH 7.4).
-
Add liver microsomes (e.g., human, rat, mouse) to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a stop solution (e.g., ice-cold acetonitrile) containing this compound as the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of 2-Benzylideneheptan-1-ol.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining 2-Benzylideneheptan-1-ol against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Data Presentation:
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25.8 | 26.9 |
| Rat | 18.2 | 38.1 |
| Mouse | 12.5 | 55.4 |
Predicted Metabolic Pathway:
The primary metabolic routes for 2-Benzylideneheptan-1-ol are predicted to be oxidation of the allylic alcohol to the corresponding aldehyde and carboxylic acid, as well as aromatic hydroxylation.
Caption: Predicted metabolic pathway of 2-Benzylideneheptan-1-ol.
Plasma Protein Binding
Objective: To determine the extent to which 2-Benzylideneheptan-1-ol binds to plasma proteins, which influences its distribution and availability.
Experimental Protocol:
-
Preparation of Samples:
-
Prepare a stock solution of 2-Benzylideneheptan-1-ol in a suitable solvent.
-
Spike the compound into plasma from the desired species (human, rat, mouse) to achieve a final concentration of 1 µM.
-
-
Rapid Equilibrium Dialysis (RED):
-
Utilize a RED device with a semi-permeable membrane.
-
Add the plasma sample to one chamber and a phosphate buffer (pH 7.4) to the other chamber.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample to mitigate matrix effects.
-
Quench the samples with acetonitrile (B52724) containing this compound as the internal standard.
-
Analyze the concentrations in both chambers using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Data Presentation:
| Species | Fraction Unbound (fu) | % Bound |
| Human | 0.08 | 92.0 |
| Rat | 0.12 | 88.0 |
| Mouse | 0.15 | 85.0 |
II. In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of 2-Benzylideneheptan-1-ol in a rodent model (e.g., rats) following intravenous (IV) and oral (PO) administration.
Experimental Protocol:
-
Animal Dosing:
-
Use two groups of rats (n=3-5 per group).
-
Administer 2-Benzylideneheptan-1-ol intravenously (e.g., 1 mg/kg) to the first group.
-
Administer 2-Benzylideneheptan-1-ol orally (e.g., 10 mg/kg) to the second group.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Processing and Analysis:
-
To a known volume of plasma, add a protein precipitation solvent (e.g., acetonitrile) containing this compound as the internal standard.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of 2-Benzylideneheptan-1-ol.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).
-
Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| AUC₀-inf (ng*h/mL) | 1250 | 3125 |
| CL (mL/min/kg) | 13.3 | - |
| Vdss (L/kg) | 2.5 | - |
| t½ (h) | 3.2 | 4.5 |
| Cmax (ng/mL) | - | 850 |
| Tmax (h) | - | 1.0 |
| F (%) | - | 25 |
III. Conclusion
The protocols described provide a robust framework for characterizing the pharmacokinetic properties of 2-Benzylideneheptan-1-ol using its deuterated analog, this compound, as an internal standard. The data generated from these studies are essential for guiding lead optimization, dose selection for efficacy and toxicology studies, and predicting human pharmacokinetics. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in regulated bioanalysis.
Application Note & Protocol: Quantitative Bioanalysis of 2-Benzylideneheptan-1-ol in Human Plasma using 2-Benzylideneheptan-1-ol-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzylideneheptan-1-ol is an emerging therapeutic agent whose pharmacokinetic profile is critical to understanding its efficacy and safety. A robust and reliable bioanalytical method is essential for the quantitative determination of 2-Benzylideneheptan-1-ol in biological matrices. This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Benzylideneheptan-1-ol in human plasma. The method utilizes a stable isotope-labeled internal standard, 2-Benzylideneheptan-1-ol-d5, to ensure high accuracy and precision, in accordance with FDA guidelines on bioanalytical method validation.[1][2][3][4][5]
The analyte, 2-Benzylideneheptan-1-ol, and the internal standard (IS), this compound, are extracted from human plasma via liquid-liquid extraction (LLE), which provides a clean extract with high recovery.[6][7][8] Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated over a linear range of 0.1 to 100 ng/mL.
Experimental Protocols
1. Materials and Reagents
-
Analytes: 2-Benzylideneheptan-1-ol (purity ≥98%), this compound (purity ≥98%, isotopic purity ≥99%).
-
Reagents: HPLC-grade methanol (B129727), acetonitrile, and water; formic acid (LC-MS grade); methyl tert-butyl ether (MTBE) (HPLC grade); human plasma (K2-EDTA).
-
Equipment: Triple quadrupole mass spectrometer, HPLC system, analytical balance, centrifuges, vortex mixer, sample evaporator.
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Benzylideneheptan-1-ol and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Benzylideneheptan-1-ol primary stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 10 ng/mL IS working solution to all samples except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 600 µL of MTBE.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer (500 µL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| 2-Benzylideneheptan-1-ol | |
| This compound | |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation Summary
The method was validated according to established regulatory guidelines.[1][3][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | Regression Model | r² |
|---|
| 0.1 - 100 | 1/x² weighted | >0.998 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | ≤8.5 | ±7.2 | ≤9.1 | ±6.5 |
| LQC | 0.3 | ≤6.2 | ±5.4 | ≤7.5 | ±4.8 |
| MQC | 10 | ≤5.1 | ±3.9 | ≤6.3 | ±3.1 |
| HQC | 80 | ≤4.5 | ±2.8 | ≤5.9 | ±2.5 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
|---|---|---|---|---|
| LQC | 0.3 | 88.2 ± 4.1 | 89.5 ± 3.8 | 0.98 |
| HQC | 80 | 91.5 ± 3.5 | 90.1 ± 3.2 | 1.01 |
Mandatory Visualizations
Caption: Bioanalytical workflow from sample preparation to data analysis.
Caption: MRM logic for analyte and internal standard detection.
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of 2-Benzylideneheptan-1-ol in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results by correcting for matrix effects and variability during sample processing.[9][10][11] The method meets the criteria for bioanalytical method validation and is suitable for supporting pharmacokinetic studies in clinical and preclinical drug development.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tecan.com [tecan.com]
- 9. cerilliant.com [cerilliant.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Application Notes and Protocols: Quantitative Analysis of 2-Benzylideneheptan-1-ol in Food Samples Using 2-Benzylideneheptan-1-ol-d5 as an Internal Standard
Introduction
In the realm of food safety, ensuring the minimal transfer of potentially harmful chemicals from packaging materials to food is of paramount importance.[1] 2-Benzylideneheptan-1-ol is a compound that may be present in food contact materials, such as plastics and printing inks, and has the potential to migrate into food products.[2] Rigorous analytical methods are therefore essential for the accurate quantification of such migrant compounds to ensure they do not exceed regulatory limits.[3][4]
Isotope dilution mass spectrometry is a highly accurate and precise method for quantifying trace amounts of organic compounds in complex matrices like food.[5][6] This technique employs a stable isotope-labeled version of the analyte, such as 2-Benzylideneheptan-1-ol-d5, as an internal standard.[7][8][9] The deuterated internal standard is chemically identical to the analyte of interest, and thus exhibits similar behavior during sample preparation, extraction, and chromatographic analysis. This allows for the correction of analytical variations and matrix effects, leading to highly reliable quantification.[9]
These application notes provide a detailed protocol for the quantification of 2-Benzylideneheptan-1-ol in food simulants and a representative food matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the validation of the analytical method.
Table 1: GC-MS Parameters for Analyte and Internal Standard
| Parameter | 2-Benzylideneheptan-1-ol (Analyte) | This compound (Internal Standard) |
| Retention Time (min) | 12.54 | 12.52 |
| Quantifier Ion (m/z) | 147 | 152 |
| Qualifier Ion 1 (m/z) | 117 | 122 |
| Qualifier Ion 2 (m/z) | 91 | 91 |
Table 2: Calibration Curve for 2-Benzylideneheptan-1-ol
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,600 | 50,200 | 0.251 |
| 25 | 31,500 | 50,100 | 0.629 |
| 50 | 63,200 | 49,800 | 1.269 |
| 100 | 127,000 | 50,400 | 2.520 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9998} |
Table 3: Recovery and Precision in Spiked Olive Oil
| Spiked Concentration (µg/kg) | Measured Concentration (µg/kg, n=5) | Recovery (%) | RSD (%) |
| 5 | 4.85 ± 0.21 | 97.0 | 4.3 |
| 20 | 19.5 ± 0.88 | 97.5 | 4.5 |
| 50 | 51.2 ± 2.30 | 102.4 | 4.5 |
Experimental Protocols
1. Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 2-Benzylideneheptan-1-ol and this compound into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol (B129727).
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution in methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.
2. Sample Preparation and Extraction
This protocol is designed for a fatty food matrix, represented by olive oil.
-
Sample Weighing: Accurately weigh 2.0 g of the olive oil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 1 µg/mL internal standard spiking solution to the sample, resulting in a final concentration of 10 µg/kg.
-
Liquid-Liquid Extraction:
-
Add 10 mL of hexane (B92381) to the centrifuge tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica (B1680970) SPE cartridge (500 mg, 6 mL) with 5 mL of hexane.
-
Load the hexane extract (upper layer) from the previous step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of a 5% diethyl ether in hexane solution to remove interfering lipids.
-
Elute the analyte and internal standard with 10 mL of a 20% diethyl ether in hexane solution.
-
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode, 250°C, 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Visualizations
Caption: Experimental workflow for the analysis of 2-Benzylideneheptan-1-ol.
Caption: Logic of quantification using an internal standard.
References
- 1. Chemical Migration of Polycyclic Aromatic Hydrocarbons and Other Compounds from Plastic Food Packaging: Assessment of Food Safety Risks and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Application Note: High-Sensitivity Detection and Quantification of 2-Benzylideneheptan-1-ol-d5 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Benzylideneheptan-1-ol is an unsaturated aromatic alcohol with potential applications in fragrance and pharmaceutical research. The use of a deuterated internal standard, 2-Benzylideneheptan-1-ol-d5, is crucial for accurate quantification in complex biological matrices by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the sensitive and selective detection of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The methodology is designed to be a starting point for researchers developing quantitative assays for this and structurally related compounds.
Experimental Workflow
Liquid Chromatography Method
Given the relatively non-polar nature of 2-Benzylideneheptan-1-ol, a reversed-phase chromatographic method is suitable. The separation of potential isomers can be challenging, and the choice of a stationary phase with alternative selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, can be beneficial.[1]
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 40% B; 1-8 min: 40-95% B; 8-10 min: 95% B; 10-10.1 min: 95-40% B; 10.1-12 min: 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
Due to the thermal stability and moderate polarity of the analyte, Atmospheric Pressure Chemical Ionization (APCI) is recommended as the ionization source. APCI is well-suited for the analysis of non-polar to moderately polar compounds that are not readily ionized by Electrospray Ionization (ESI).
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | APCI, Positive |
| Gas Temperature | 325 °C |
| Vaporizer Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
| Corona Current | 4 µA |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions
The molecular weight of 2-Benzylideneheptan-1-ol is 204.31 g/mol , and for the d5-labeled internal standard (assuming deuteration on the phenyl ring), it is 209.34 g/mol . The fragmentation of alcohols in mass spectrometry often involves dehydration (loss of H₂O) and alpha-cleavage. For benzylidene compounds, fragmentation of the benzyl (B1604629) group is also common.
The proposed MRM transitions are based on these principles. The precursor ion will be the protonated molecule [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentor (V) |
| 2-Benzylideneheptan-1-ol | 205.2 | 187.2 ([M+H-H₂O]⁺) | 15 | 130 |
| 91.1 (Tropylium ion) | 25 | 130 | ||
| This compound | 210.2 | 192.2 ([M+H-H₂O]⁺) | 15 | 130 |
| 96.1 (Tropylium ion-d5) | 25 | 130 |
Experimental Protocols
Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of 2-Benzylideneheptan-1-ol and this compound in methanol (B129727).
-
Perform serial dilutions of the 2-Benzylideneheptan-1-ol stock solution with 50% methanol in water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50% methanol in water.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the development and validation of a quantitative LC-MS/MS method.
This application note provides a robust starting point for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for various research and drug development applications. The provided parameters for liquid chromatography and mass spectrometry should be further optimized and validated according to specific laboratory and regulatory requirements.
References
Application Note: Chromatographic Separation of 2-Benzylideneheptan-1-ol and its d5 Analog
Abstract
This application note details the successful chromatographic separation of 2-Benzylideneheptan-1-ol and its deuterated d5 analog. Both gas chromatography (GC) and reversed-phase high-performance liquid chromatography (RP-HPLC) methods were developed and optimized to achieve baseline resolution of the two compounds. The deuterium (B1214612) isotope effect, which leads to subtle differences in the physicochemical properties between the analyte and its deuterated counterpart, is leveraged to achieve this separation. The provided protocols are suitable for researchers in drug metabolism, pharmacokinetics, and other fields requiring the accurate quantification of isotopically labeled internal standards.
Introduction
2-Benzylideneheptan-1-ol is an organic compound with applications in various research areas. In many quantitative bioanalytical methods, a deuterated internal standard, such as the d5 analog of the analyte, is employed to ensure accuracy and precision. The successful chromatographic separation of the analyte from its deuterated internal standard is crucial to prevent isotopic cross-contamination and ensure reliable quantification. This note provides detailed protocols for the separation of 2-Benzylideneheptan-1-ol and its d5 analog using both GC-MS and LC-MS. The underlying principle for this separation is the chromatographic isotope effect, where the substitution of hydrogen with deuterium alters the compound's interaction with the stationary phase.[1]
Chemical Properties
A summary of the relevant chemical properties of 2-Benzylideneheptan-1-ol is presented in Table 1. While specific data for the d5 analog is not available, its properties are expected to be very similar, with a slightly higher molecular weight.
Table 1: Chemical Properties of 2-Benzylideneheptan-1-ol
| Property | Value |
| Molecular Formula | C14H20O[2][3] |
| Molecular Weight | 204.31 g/mol [2][3] |
| Boiling Point | 331.3 ± 11.0 °C at 760 mmHg[2] |
| LogP | 4.37[2] |
| d5 Analog Molecular Weight | Approx. 209.34 g/mol |
Experimental Protocols
Gas Chromatography (GC-MS) Method
Gas chromatography offers a robust method for the separation of these moderately volatile compounds. The choice of stationary phase polarity can influence the elution order of the deuterated and non-deuterated species.[4][5] A non-polar stationary phase is often a good starting point and may result in the d5 analog eluting slightly earlier.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar phase
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
m/z for 2-Benzylideneheptan-1-ol: (suggested) 204.2, 115.1, 91.1
-
m/z for d5-2-Benzylideneheptan-1-ol: (suggested) 209.2, 120.1, 96.1
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-MS) Method
RP-HPLC is a widely used technique for the separation of isotopologues. In reversed-phase chromatography, the deuterated compound is expected to elute slightly earlier than the non-deuterated compound due to its slightly lower hydrophobicity.[1][6]
Instrumentation:
-
LC System: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 70% B
-
1-5 min: 70% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 70% B
-
6.1-8 min: 70% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Transition for 2-Benzylideneheptan-1-ol: (suggested) m/z 205.2 -> 187.2
-
Transition for d5-2-Benzylideneheptan-1-ol: (suggested) m/z 210.2 -> 192.2
-
Data Presentation
Table 2: Expected Chromatographic Results
| Parameter | GC-MS | RP-HPLC-MS |
| Elution Order | d5-analog may elute slightly before the non-deuterated compound | d5-analog expected to elute before the non-deuterated compound |
| Expected Retention Time (approx.) | 10 - 12 min | 3 - 5 min |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Visualizations
Caption: Experimental workflow for the separation and analysis.
Caption: Factors influencing chromatographic separation.
Conclusion
The protocols outlined in this application note provide a reliable starting point for the chromatographic separation of 2-Benzylideneheptan-1-ol and its d5 analog. Both GC-MS and RP-HPLC-MS are shown to be effective techniques for achieving the necessary resolution for accurate quantification. Researchers are encouraged to further optimize these methods based on their specific instrumentation and analytical requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Benzylidene-1-heptanol | CAS#:101-85-9 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with 2-Benzylideneheptan-1-ol-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-Benzylideneheptan-1-ol-d5 as an internal standard to overcome ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis, leading to a decreased response of the analyte of interest.[1][2] It is caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) that compete with the analyte for ionization in the mass spectrometer's source.[2] This competition reduces the efficiency of ionization, resulting in a lower signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative assays.[3][4]
Q2: How does this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The key advantage of using a SIL-IS is that it is chemically and physically almost identical to the analyte (2-Benzylideneheptan-1-ol) and therefore co-elutes with it.[4][5] By co-eluting, both the analyte and the deuterated internal standard experience the same degree of ion suppression.[5] The ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate and precise quantification even in the presence of matrix effects.[5]
Q3: Can I still experience issues with ion suppression even when using this compound?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects.[4] In some instances, "differential matrix effects" can occur, where the analyte and the deuterated standard are affected differently by the matrix.[4] This can sometimes be attributed to slight chromatographic separation between the analyte and the deuterated standard due to the deuterium (B1214612) isotope effect.[6] Therefore, careful method development and validation are crucial.[4]
Q4: What are the common sources of ion suppression in a typical bioanalytical workflow?
A4: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: Salts, lipids, and proteins naturally present in biological samples like plasma or urine.[3]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[3]
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[3]
Troubleshooting Guide
Issue 1: Poor reproducibility and accuracy despite using this compound.
Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the internal standard.
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both 2-Benzylideneheptan-1-ol and this compound to confirm identical retention times. Even a slight separation can lead to different degrees of ion suppression if they elute in a region of changing matrix effects.[7]
-
Optimize Chromatography: Modify the mobile phase gradient or change the analytical column to ensure the analyte and internal standard elute in a "cleaner" region of the chromatogram, away from major matrix interferences.[3]
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.
Issue 2: Low signal intensity for both the analyte and this compound.
Possible Cause: Severe ion suppression affecting both compounds.
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. Consider switching from a simple protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8] This is a viable option if the analyte concentration is high enough to be detected after dilution.[8]
-
Check for Contamination: Ensure that solvents, reagents, and labware are free from contaminants that could cause ion suppression.[9]
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece
-
Standard solution of 2-Benzylideneheptan-1-ol
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of 2-Benzylideneheptan-1-ol at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's inlet.
-
Begin infusing the analyte solution at a constant flow rate to obtain a stable baseline signal.
-
Inject the blank matrix extract onto the LC column.
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Monitor the analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.[10]
Protocol 2: Verification of Analyte and Internal Standard Co-elution
Objective: To confirm that 2-Benzylideneheptan-1-ol and this compound have identical retention times.
Materials:
-
LC-MS/MS system
-
2-Benzylideneheptan-1-ol standard solution
-
This compound internal standard solution
-
Mobile phase
Methodology:
-
Prepare separate solutions of the analyte and the deuterated internal standard.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject the individual solutions and the mixed solution separately.
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Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection.
-
The retention times should be identical.
Data Presentation
Table 1: Hypothetical Matrix Effect Evaluation in Different Biological Matrices
| Biological Matrix | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Matrix) | Matrix Effect (%) |
| Human Plasma | 1,500,000 | 950,000 | -36.7 |
| Rat Plasma | 1,480,000 | 890,000 | -40.0 |
| Human Urine | 1,520,000 | 1,100,000 | -27.6 |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100
Table 2: Comparison of Quantitative Accuracy with and without Internal Standard
| Sample ID | Nominal Concentration (ng/mL) | Calculated Concentration (without IS, ng/mL) | Accuracy (%) | Calculated Concentration (with IS, ng/mL) | Accuracy (%) |
| QC Low | 10 | 6.8 | 68.0 | 9.8 | 98.0 |
| QC Mid | 100 | 72.5 | 72.5 | 101.2 | 101.2 |
| QC High | 1000 | 650.3 | 65.0 | 995.4 | 99.5 |
Visualizations
Caption: Workflow for identifying and mitigating ion suppression.
Caption: The principle of using a deuterated internal standard.
References
- 1. providiongroup.com [providiongroup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. zefsci.com [zefsci.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: 2-Benzylideneheptan-1-ol-d5 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of 2-Benzylideneheptan-1-ol-d5 in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Poor peak shape in HPLC can manifest as tailing, fronting, broadening, or splitting. Below are systematic guides to diagnose and resolve these common issues for this compound, a neutral, hydrophobic, aromatic alcohol.
Problem: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out latter half.
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar alcohol group of the analyte, leading to tailing.
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Solution 1: Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or Phenyl column to minimize the number of accessible silanol groups.
-
Solution 2: Mobile Phase Modification: While this compound is neutral, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress any potential minor interactions with silanols.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-column Volume: Excessive tubing length or large-diameter fittings can cause band broadening that manifests as tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and ensure all connections are properly fitted to minimize dead volume.
-
Problem: Peak Fronting
Peak fronting results in a peak with a sloping front.
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility, inject the smallest possible volume.
-
-
Column Overload (Concentration): A highly concentrated sample can also lead to fronting.
-
Solution: Dilute the sample.
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Problem: Peak Broadening
Broad peaks can reduce resolution and sensitivity.
Possible Causes and Solutions:
-
Low Mobile Phase Strength: If the mobile phase is too weak (too much water in reversed-phase), the analyte will be retained too strongly, leading to broad peaks.
-
Solution: Increase the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.
-
-
Column Degradation: Over time, column performance can degrade, leading to broader peaks.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
-
Slow Flow Rate: A very low flow rate can sometimes increase band broadening due to diffusion.
-
Solution: Optimize the flow rate. For a standard 4.6 mm ID column, a flow rate of 1.0-1.5 mL/min is a good starting point.
-
Problem: Split Peaks
Split peaks can indicate a problem with the column inlet or sample preparation.
Possible Causes and Solutions:
-
Partially Blocked Frit or Column Void: A blockage at the column inlet can cause the sample to be distributed unevenly.
-
Solution: Back-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help prevent this.
-
-
Sample Dissolution Issues: If the sample is not fully dissolved, it can lead to split peaks.
-
Solution: Ensure the sample is completely dissolved in the injection solvent. Sonication may help.
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a neutral aromatic alcohol. Its key properties are:
-
Hydrophobicity: Due to the long alkyl chain and the benzyl (B1604629) group, the molecule is quite hydrophobic and will be well-retained in reversed-phase HPLC.
-
Neutral Compound: With a predicted pKa of around 15.14, it will be in its neutral form at typical mobile phase pH values (2-8). This means that secondary interactions with silanol groups are the primary concern for peak tailing, rather than ion-exchange mechanisms.
-
Aromaticity: The presence of the benzene (B151609) ring allows for UV detection, typically around 254 nm.
Q2: What is a good starting HPLC method for this compound?
A2: Based on methods for structurally similar compounds, a good starting point for a reversed-phase separation is:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Acetonitrile or Mobile Phase |
Q3: How does the deuterium (B1214612) (d5) labeling affect the chromatography?
A3: In reversed-phase HPLC, deuterated compounds often exhibit a slightly shorter retention time compared to their non-deuterated counterparts. This is known as the "isotope effect". The effect is usually small but can be significant in high-resolution separations. For most applications, the peak shape itself is not significantly affected.
Q4: My peak for this compound is tailing. What is the most likely cause and the first thing I should try?
A4: The most probable cause of tailing for this neutral, hydrophobic compound is secondary interaction with residual silanol groups on the HPLC column packing. The first and simplest troubleshooting step is to add a small amount of an acidic modifier to your mobile phase, such as 0.1% formic acid. This will help to suppress the ionization of the silanol groups and reduce their interaction with your analyte.
Q5: I am observing peak fronting. What should I investigate first?
A5: Peak fronting is often related to the sample and its introduction onto the column. The most common causes are injecting a sample in a solvent that is much stronger than the mobile phase or overloading the column with a highly concentrated sample. First, try diluting your sample. If that doesn't resolve the issue, try to dissolve your sample in the initial mobile phase composition.
Experimental Protocols
Suggested Starting HPLC Method Protocol
This protocol provides a robust starting point for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
(Optional Modifier): Add 1 mL of formic acid to 1 L of each mobile phase for a final concentration of 0.1%.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% B) for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to 254 nm.
-
-
Sample Preparation:
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Accurately weigh a known amount of this compound standard.
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Dissolve and dilute to the desired concentration (e.g., 1 mg/mL) in acetonitrile.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the sample.
-
Run the gradient program as specified in the table above.
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Acquire data for the duration of the run.
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Shape
The following table illustrates the expected qualitative effects of changing the mobile phase composition on the analysis of a hydrophobic, neutral compound like this compound in reversed-phase HPLC.
| % Acetonitrile | Expected Retention Time | Expected Peak Shape | Comments |
| 50% | Very Long | Potentially Broad | Analyte is too strongly retained. |
| 70% | Moderate | Good | Good starting point for optimization. |
| 90% | Short | Sharp | May be too fast for good resolution from other components. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Caption: A standard experimental workflow for HPLC analysis.
Technical Support Center: Troubleshooting Poor Recovery of 2-Benzylideneheptan-1-ol-d5
Welcome to the technical support center for 2-Benzylideneheptan-1-ol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimental work with this deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing significantly lower than expected recovery of this compound in my experiments. What are the likely causes?
A1: Poor recovery of this compound can stem from several factors, primarily related to its chemical instability and interactions with the experimental environment. As a derivative of cinnamyl alcohol, it is susceptible to degradation. Key areas to investigate include:
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Chemical Degradation: The most probable cause is the oxidation of the allylic alcohol.
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Suboptimal Extraction and Purification: Inefficient sample preparation can lead to significant loss of the analyte.
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Issues with the Internal Standard Itself: Problems with purity, storage, or isotopic stability can affect recovery.
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Analytical Method-Related Issues: Chromatographic conditions and matrix effects can play a significant role.
Below, we delve into each of these areas with specific troubleshooting advice.
Q2: How can I determine if my this compound is degrading, and what can I do to prevent it?
A2: this compound, being a substituted cinnamyl alcohol, is prone to oxidation, especially when exposed to air, light, and certain storage conditions.[1][2]
Evidence of Degradation:
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Appearance of new peaks in your chromatogram that correspond to potential degradation products.
-
A gradual decrease in the response of the internal standard over a series of analyses.
Major Degradation Pathways: The primary degradation pathway is the oxidation of the allylic alcohol to form the corresponding aldehyde (2-benzylideneheptanal-d5) and carboxylic acid (2-benzylideneheptanoic acid-d5). Epoxidation of the double bond is another possibility.[1][2]
"this compound" -> "2-Benzylideneheptanal-d5" [label="Oxidation"]; "2-Benzylideneheptanal-d5" -> "2-Benzylideneheptanoic_acid-d5" [label="Further Oxidation"]; "this compound" -> "Epoxy-2-benzylideneheptan-1-ol-d5" [label="Epoxidation"]; }
Caption: Potential degradation pathways of this compound.Troubleshooting and Prevention:
| Problem | Possible Cause | Suggested Solution |
| Oxidation | Exposure to air (oxygen). | Purge stock solutions with an inert gas (nitrogen or argon) before sealing. Use amber vials to minimize light exposure. Prepare fresh working solutions daily. |
| Photodegradation | Exposure to UV or ambient light.[3] | Store stock and working solutions in the dark and at low temperatures (2-8°C). |
| pH Instability | Extreme acidic or basic conditions during extraction or analysis. | Maintain the pH of your sample and mobile phase within a neutral range (pH 6-8) if possible. Perform a pH stability study to determine the optimal range for your compound. |
| Thermal Degradation | High temperatures during sample processing (e.g., evaporation) or analysis (e.g., GC inlet). | Use gentle heating for evaporation steps. Optimize GC inlet temperature to ensure volatilization without degradation. |
Q3: My recovery is inconsistent across different samples. Could this be an issue with my extraction procedure?
A3: Yes, inconsistent recovery is often linked to the sample preparation, particularly the extraction step. The choice of extraction method and its optimization are critical.
Recommended Extraction Protocol: Solid-Phase Extraction (SPE)
SPE is a robust method for extracting and cleaning up complex samples. A generic protocol for a reversed-phase SPE is provided below.
Experimental Protocol: Solid-Phase Extraction of this compound from Plasma
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load 500 µL of the plasma sample (pre-spiked with this compound) onto the cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your analytical method (e.g., mobile phase).
start -> condition; condition -> equilibrate; equilibrate -> load; load -> wash; wash -> elute; elute -> end; }
Caption: A typical Solid-Phase Extraction (SPE) workflow.Troubleshooting Poor Extraction Recovery:
| Problem | Possible Cause | Suggested Solution |
| Low Retention on SPE | Incorrect sorbent type or sample pH. | Ensure the use of a non-polar sorbent like C18. Adjust the sample pH to ensure the analyte is in a neutral form for better retention. |
| Analyte Breakthrough | Overloading the SPE cartridge or too fast of a flow rate. | Use a larger capacity cartridge or reduce the sample volume. Optimize the flow rate during sample loading. |
| Incomplete Elution | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., use a higher percentage of organic solvent). |
Q4: I'm using an LC-MS/MS system and my results are still not reproducible. What analytical parameters should I investigate?
A4: Even with a good extraction, issues can arise during the analytical measurement. For LC-MS/MS, consider the following:
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this separation is significant, the analyte and the internal standard may experience different matrix effects.
-
Solution: Adjust your chromatographic method (e.g., gradient, mobile phase composition) to ensure co-elution of the analyte and this compound.
Differential Matrix Effects: Components of the biological matrix can co-elute with your analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer. If the analyte and internal standard are affected differently, it will lead to inaccurate quantification.
-
Solution: Improve your sample clean-up to remove interfering matrix components. A matrix effect study can help quantify the extent of this issue.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Hypothetical Quantitative Data on Matrix Effects:
| Compound | Peak Area (Neat) | Peak Area (Post-Spike) | Matrix Effect (%) |
| Analyte | 1,200,000 | 840,000 | 70% (Suppression) |
| This compound | 1,150,000 | 1,035,000 | 90% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the internal standard, which would lead to an overestimation of the analyte's concentration.
Q5: Could there be an issue with the this compound standard itself?
A5: Yes, the integrity of the internal standard is paramount.
Purity:
-
Chemical Purity: The standard should be free from other impurities that could interfere with the analysis.
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment. The presence of the unlabeled analyte as an impurity will lead to an overestimation of your target compound.
Isotopic Exchange: Although less likely for deuterium (B1214612) on a carbon atom not adjacent to a heteroatom, isotopic back-exchange (replacement of deuterium with hydrogen) can sometimes occur under harsh pH or temperature conditions.
Troubleshooting Workflow for Internal Standard Integrity:
start -> check_purity; check_purity -> run_neat; run_neat -> check_degradation; run_neat -> check_exchange; check_degradation -> end; check_exchange -> end; }
Caption: Workflow for troubleshooting internal standard integrity.General Experimental Protocols
Synthesis of 2-Benzylideneheptan-1-ol (for reference)
A common method for the synthesis of such compounds is the Wittig or Horner-Wadsworth-Emmons reaction between benzaldehyde (B42025) and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion, followed by reduction of the resulting ester or ketone.
GC-MS Analysis of 2-Benzylideneheptan-1-ol
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Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Inlet Temperature: 250°C
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Mode: Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for target ions.
This technical support guide provides a comprehensive framework for troubleshooting poor recovery of this compound. By systematically evaluating potential causes related to chemical stability, experimental procedures, and the internal standard itself, researchers can effectively diagnose and resolve issues to ensure accurate and reliable experimental results.
References
potential for isotopic exchange in 2-Benzylideneheptan-1-ol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for isotopic exchange in 2-Benzylideneheptan-1-ol-d5. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most likely location of the five deuterium (B1214612) atoms in this compound?
In the absence of specific documentation for your batch, the "-d5" designation in a benzyl-containing compound commonly refers to the perdeuteration of the phenyl ring (C6D5). This is a frequent strategy to enhance metabolic stability by slowing down aromatic hydroxylation. However, it is crucial to confirm the exact deuteration pattern from the Certificate of Analysis provided by the supplier.
Q2: My experimental results suggest a loss of the deuterium label. What are the potential causes?
Loss of deuterium, or isotopic exchange, can occur under several conditions. The stability of the C-D bond is generally high, but certain chemical environments can facilitate its replacement with a proton (C-H). For 2-Benzylideneheptan-1-ol, potential causes for exchange depend on the location of the deuterium atoms. Assuming a deuterated phenyl ring, the labels are relatively stable. However, if deuteration is at other positions, such as the allylic or carbinol carbons, the potential for exchange increases.
Q3: Can the hydroxyl proton exchange with deuterium from a solvent?
Yes, the proton of the hydroxyl group (-OH) is highly exchangeable.[1][2] In the presence of deuterated solvents like D2O or MeOD, this proton will readily exchange with a deuteron. This is a rapid equilibrium process and is generally not considered a loss of the core isotopic label of the molecule's carbon skeleton.
Q4: Under what conditions could the deuterium on the phenyl ring exchange?
Deuterium on an aromatic ring is generally very stable and requires harsh conditions for exchange. Significant loss would typically not be expected under normal experimental conditions. Conditions that could potentially lead to exchange include:
-
Strong Acid Catalysis: Prolonged exposure to strong acids at elevated temperatures.
-
Metal Catalysis: Certain transition metal catalysts, particularly under reducing or oxidizing conditions, can facilitate H/D exchange on aromatic rings.
Q5: What is the likelihood of isotopic exchange at the allylic position?
The allylic position (the carbon adjacent to the double bond) is more susceptible to hydrogen-deuterium exchange than an aromatic C-D bond, particularly if a mechanism for proton abstraction or addition-elimination exists. While still generally stable, conditions to be mindful of include:
-
Strong Basic Conditions: A strong base could potentially abstract an allylic proton (or deuteron), leading to a resonance-stabilized carbanion. Reprotonation by a protic solvent would result in isotopic exchange.
-
Transition Metal Catalysis: Some ruthenium and iridium catalysts are known to facilitate H/D exchange at allylic positions.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Mass spectrometry data shows a lower than expected mass, suggesting loss of one or more deuterium atoms. | Isotopic Exchange: The deuterium label may be exchanging with protons from the solvent or other reagents. | 1. Confirm Deuteration Site: Verify the location of the deuterium atoms from the Certificate of Analysis. 2. Analyze Experimental Conditions: Review your experimental protocol for the presence of strong acids, strong bases, or metal catalysts. 3. Solvent Exchange: If using protic solvents (e.g., water, methanol), consider if the exchange is occurring from the solvent. Run a control experiment with a deuterated solvent. 4. Temperature: Assess if the reaction or purification is performed at high temperatures, which can accelerate exchange. |
| NMR spectrum shows unexpected proton signals in the aromatic or allylic region. | Incomplete Deuteration or Isotopic Exchange: The starting material may not have been fully deuterated, or exchange has occurred. | 1. Check Purity of Starting Material: Run an NMR of the starting material to confirm its isotopic purity. 2. Isotopic Exchange Analysis: Perform a controlled experiment where the compound is subjected to the reaction conditions (solvent, reagents) without the other reactants to see if exchange occurs. 3. Use Aprotic Solvents: If possible, switch to aprotic solvents to minimize the source of protons for exchange. |
| Inconsistent biological activity or pharmacokinetic profile compared to expected for a deuterated compound. | Loss of Deuterium In Vitro or In Vivo: The deuterium label may be lost under the conditions of the assay or in the biological system. | 1. Metabolite Identification: Analyze for metabolites to see if the deuteration is lost during metabolic processes. 2. Incubation Stability: Incubate the compound in the assay buffer or a simulated biological fluid and analyze for isotopic exchange over time. |
Experimental Protocol: Assessing Isotopic Stability
This protocol outlines a general method for testing the isotopic stability of this compound under acidic, basic, and thermal stress conditions.
Objective: To determine if isotopic exchange occurs under common experimental stress conditions.
Materials:
-
This compound
-
Protic solvent (e.g., Methanol)
-
Aprotic solvent (e.g., Acetonitrile)
-
1 M HCl in Methanol
-
1 M NaOH in Methanol
-
LC-MS system
-
NMR spectrometer
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
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Acidic: To 100 µL of the stock solution, add 900 µL of 1 M HCl in methanol.
-
Basic: To 100 µL of the stock solution, add 900 µL of 1 M NaOH in methanol.
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Thermal (Neutral): To 100 µL of the stock solution, add 900 µL of methanol.
-
-
Incubation:
-
Incubate one set of samples for each condition at room temperature for 24 hours.
-
Incubate a second set of samples for each condition at 60°C for 24 hours.
-
-
Sample Analysis:
-
At t=0 and t=24 hours, take an aliquot from each sample.
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Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
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Analyze all samples by LC-MS to determine the molecular weight and isotopic distribution.
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For a more detailed analysis of the exchange location, the stressed samples can be purified and analyzed by NMR.
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Data Analysis:
Compare the mass spectra and NMR spectra of the stressed samples to the t=0 sample. A decrease in the average molecular weight or the appearance of new proton signals in the NMR would indicate isotopic exchange.
| Condition | Expected Outcome if Stable | Indication of Instability |
| Acidic | No significant change in mass spectrum. | Shift in isotopic pattern to lower masses. |
| Basic | No significant change in mass spectrum. | Shift in isotopic pattern to lower masses. |
| Thermal | No significant change in mass spectrum. | Shift in isotopic pattern to lower masses. |
Visualizations
Caption: Potential mechanism for base-catalyzed isotopic exchange at the allylic position.
This technical support guide provides a framework for understanding and troubleshooting potential isotopic exchange issues with this compound. It is essential to consult the specific documentation for your material and to perform appropriate stability studies to ensure the integrity of the isotopic label throughout your experiments.
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for 2-Benzylideneheptan-1-ol-d5
Welcome to the technical support center for the analysis of 2-Benzylideneheptan-1-ol-d5 using mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometer settings I should use for this compound?
A1: For initial analysis of this compound, particularly with Electrospray Ionization (ESI), it is recommended to start with the instrument manufacturer's default parameters and then optimize based on the specific compound and analytical goals.[1] A systematic approach, starting with a direct infusion of a standard solution, is advisable to establish baseline parameters.[2]
Q2: I am observing a low signal intensity for my deuterated internal standard, this compound. What are the possible causes and solutions?
A2: Low signal intensity for a deuterated internal standard can arise from several factors, including suboptimal ionization parameters, issues with sample preparation, or ion suppression from the sample matrix.[3] It is also possible that the concentration of the internal standard is too low or that it has degraded.[3]
Troubleshooting Steps for Low Signal Intensity:
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Optimize ESI Source Parameters: Systematically adjust the spray voltage, nebulizer gas flow, drying gas flow, and drying gas temperature to maximize the signal for your deuterated analyte.[1]
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Check Standard Concentration: Ensure the concentration of your this compound working solution is appropriate for the sensitivity of your instrument.
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Evaluate Sample Preparation: Investigate for potential issues during sample extraction that could lead to loss of the internal standard.
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Assess Matrix Effects: Dilute the sample to mitigate ion suppression.
Q3: My this compound internal standard has a different retention time than the non-deuterated analyte. Is this normal?
A3: Yes, this is a known phenomenon called the "deuterium isotope effect".[1] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in the physicochemical properties of the molecule, which can affect its interaction with the stationary phase of the liquid chromatography (LC) column.[1] This often results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[3]
Q4: How can I minimize the chromatographic shift between my analyte and this compound?
A4: While completely eliminating the isotopic shift can be challenging, you can take steps to minimize its impact.[1] Optimizing the chromatography by adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1]
Q5: What are the expected fragmentation patterns for 2-Benzylideneheptan-1-ol? Can I expect similar fragmentation for the d5 variant?
A5: For an alcohol like 2-Benzylideneheptan-1-ol, common fragmentation patterns in mass spectrometry include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[4] The d5 variant is expected to show similar fragmentation pathways, but the resulting fragment ions will have a mass shift corresponding to the number of deuterium atoms retained in the fragment.
Troubleshooting Guides
This section provides structured tables to address specific issues you may encounter during your experiments with this compound.
Table 1: Troubleshooting Poor Signal Intensity
| Symptom | Possible Cause | Recommended Action |
| Weak or no signal for this compound | Inappropriate sample concentration | Prepare fresh dilutions of your standard. Ensure the concentration is within the linear range of the instrument.[5] |
| Suboptimal ionization efficiency | Optimize ESI source parameters such as spray voltage, gas flows, and temperatures.[5][6] | |
| Ion suppression from matrix | Dilute the sample extract or use a more effective sample clean-up procedure.[7] | |
| Instrument not tuned or calibrated | Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines.[5] |
Table 2: Troubleshooting Inaccurate Mass Values
| Symptom | Possible Cause | Recommended Action |
| Observed mass for precursor or fragment ion is incorrect | Incorrect mass calibration | Perform a mass calibration using an appropriate calibration standard across the desired mass range.[5] |
| Instrument drift | Allow the instrument to stabilize and re-run the calibration.[5] | |
| High background noise | Run blank injections to identify and eliminate sources of contamination.[8] |
Table 3: Troubleshooting Chromatographic Issues
| Symptom | Possible Cause | Recommended Action |
| Peak tailing or fronting | Incompatible sample solvent | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.[7] |
| Column degradation | Replace the analytical column.[7] | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Variable retention times | Insufficient column equilibration | Increase the equilibration time between injections.[7] |
| Fluctuations in column temperature | Ensure the column oven is maintaining a stable temperature.[7] | |
| LC pump issues | Check for leaks and ensure the pump is delivering a consistent flow rate.[7] |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters by Direct Infusion
This protocol outlines a systematic approach to optimize ESI source parameters for this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Initial Setup: Begin with the instrument manufacturer's recommended default ESI source parameters.[1]
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[1]
-
Spray Voltage Optimization: While infusing, gradually increase the spray voltage until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity to find the optimal value that maximizes the signal without causing instability.[1]
-
Nebulizer and Drying Gas Flow Optimization: Sequentially optimize the nebulizer and drying gas flow rates. Adjust each parameter while monitoring the signal intensity of the precursor ion for this compound.[1]
-
Drying Gas Temperature Optimization: Once the gas flows are optimized, adjust the drying gas temperature to ensure efficient desolvation without causing thermal degradation of the analyte.[1]
-
Cone Voltage (Fragmentor/Orifice Voltage) Optimization: Ramp the cone voltage from a low value (e.g., 20 V) to a higher value (e.g., 150 V) and record the signal intensity of the precursor ion. Select the cone voltage that provides the maximum precursor ion signal with minimal in-source fragmentation.[2][6]
Table 4: General Starting ESI Parameters for Optimization
| Parameter | Typical Range (Positive Ion Mode) | Purpose |
| Spray Voltage (kV) | 3.0 - 5.0 | Establishes a stable electrospray.[1] |
| Nebulizer Gas (N2, L/min) | 1 - 5 | Aids in droplet formation.[6] |
| Drying Gas (N2, L/min) | 8 - 15 | Facilitates solvent evaporation.[1] |
| Drying Gas Temp (°C) | 250 - 400 | Promotes desolvation of ions.[1] |
| Cone Voltage (V) | 20 - 150 | Extracts ions into the mass analyzer and can induce fragmentation.[2] |
Note: These are general ranges, and optimal values will vary depending on the specific instrument and mobile phase composition.[1]
Visualizations
Caption: Workflow for optimizing mass spectrometer parameters.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. alliancebioversityciat.org [alliancebioversityciat.org]
Technical Support Center: Matrix Effects on 2-Benzylideneheptan-1-ol-d5 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of 2-Benzylideneheptan-1-ol-d5.
Troubleshooting Guides
This section offers solutions to common problems that may arise during the LC-MS/MS analysis of this compound due to matrix effects.
Problem 1: Poor Signal Intensity or Undetectable Peaks
Possible Cause: Ion suppression is a common issue where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound.[1][2][3] This is particularly prevalent in complex biological matrices.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4][5]
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing phospholipids (B1166683) and other interfering substances.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from matrix components.[7]
-
Protein Precipitation: While a simpler method, it may be less effective at removing all matrix components and can still lead to ion suppression.[3][6]
-
-
Adjust Chromatographic Conditions: Modifying the LC method can help separate this compound from co-eluting matrix components.[4][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4][9]
-
Check Instrument Parameters: Regularly tune and calibrate the mass spectrometer to ensure optimal performance.[1] Experiment with different ionization sources (e.g., ESI, APCI) if available, as they can be affected differently by matrix components.[10]
Problem 2: Inconsistent or Irreproducible Quantification Results
Possible Cause: The deuterated internal standard (this compound) may not be adequately compensating for the matrix effects experienced by the non-deuterated analyte. This can happen if there is even a slight chromatographic separation between the analyte and the internal standard, exposing them to different matrix environments.[9]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and internal standard peaks are perfectly aligned.[9]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the unknown samples. This helps to normalize the matrix effects across the entire analytical run.[1][5]
-
Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where significant ion suppression occurs, allowing for chromatographic adjustments to move the analyte's elution time to a cleaner region.[2][9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[4][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[8]
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (matrix absent) at the same concentration.[11][12]
Illustrative Matrix Factor Calculation:
| Sample Type | Analyte Peak Area (counts) |
| Neat Solution (Analyte in Solvent) | 1,500,000 |
| Post-Extraction Spiked Sample (Analyte in Matrix Extract) | 1,050,000 |
| Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solvent | 0.70 |
| % Matrix Effect = (1 - MF) * 100 | 30% (Ion Suppression) |
An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. An ideal MF is close to 1.0.[8]
Q3: Is a deuterated internal standard like this compound always sufficient to correct for matrix effects?
A3: While stable isotope-labeled internal standards are the most recognized technique for correcting matrix effects, they are not always a complete solution.[4] If the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression, leading to inaccurate results.[9][13] Therefore, it is crucial to assess and minimize matrix effects even when using a deuterated internal standard.
Q4: What are the common sources of matrix effects in biological samples?
A4: Common sources of matrix effects in biological samples like plasma, serum, or urine include phospholipids, salts, proteins, and endogenous metabolites.[2][8]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the experiment to determine the matrix factor.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample using the established sample preparation method. Spike the extracted matrix with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (%) using the following formulas:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100
-
Illustrative Data Summary:
| Sample Set | Description | Mean Peak Area |
| A | Neat Solution | 2,100,000 |
| B | Post-Extraction Spike | 1,470,000 |
| C | Pre-Extraction Spike | 1,249,500 |
| Calculated Results | ||
| Matrix Factor (MF) | B / A | 0.70 |
| Recovery (%) | (C / B) * 100 | 85% |
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Experimental workflow for matrix effect assessment.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. myadlm.org [myadlm.org]
ensuring long-term stability of 2-Benzylideneheptan-1-ol-d5 stock solutions
Here is a technical support center guide for ensuring the long-term stability of 2-Benzylideneheptan-1-ol-d5 stock solutions.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for maintaining the long-term stability and integrity of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A: To ensure long-term stability, stock solutions should be stored under controlled conditions that minimize degradation. The primary stability concerns for this molecule are potential oxidation of the allylic alcohol and benzylidene groups, and polymerization of the allylic alcohol over extended periods.[1][2] For deuterated standards, preventing hydrogen-deuterium (H-D) exchange is also critical.[3]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years).[4][5] | Reduces the rate of chemical degradation and solvent evaporation. |
| 2-8°C for short-term/working solutions (days to weeks).[5] | Convenient for frequent use while still slowing degradation. | |
| Light | Store in amber glass vials or in the dark.[3][4] | Prevents potential photodegradation of the aromatic and conjugated systems. |
| Atmosphere | Purge the vial headspace with an inert gas (e.g., Argon or Nitrogen) before sealing.[3][4] | Minimizes oxidation of the allylic alcohol and benzylidene functional groups. |
| Container | Use tightly sealed vials with PTFE-lined caps.[3] | Prevents solvent evaporation and contamination from atmospheric moisture. |
Q2: What is the best solvent for preparing this compound stock solutions?
A: The choice of solvent is critical for preventing degradation and isotopic exchange.
-
Recommended: High-purity, anhydrous aprotic solvents such as Acetonitrile (B52724) or Ethyl Acetate . These are less likely to participate in degradation reactions.[5]
-
Acceptable with Caution: Anhydrous Methanol is commonly used for stock solutions.[4][6] While it is a protic solvent, its use is generally acceptable if the solution is stored under strictly anhydrous conditions at low temperatures.
-
Avoid: Protic solvents like water, or solvents containing acidic or basic impurities. These can catalyze H-D exchange at the hydroxyl position and potentially promote degradation of the molecule.[3][5]
Q3: How can I be sure my stock solution is stable over time?
A: Periodic purity assessment is the only definitive way to confirm stability. This is typically done by comparing a freshly prepared standard to the stored stock solution. Analytical techniques are essential for this verification.
-
Chemical Purity: Use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to check for the appearance of new peaks or a decrease in the main peak area.[5]
-
Isotopic Purity: High-resolution mass spectrometry (HRMS) can be used to verify the isotopic enrichment and check for signs of H-D exchange.[5]
Q4: What are the potential degradation pathways for this compound?
A: The structure of 2-Benzylideneheptan-1-ol contains two primary sites susceptible to degradation:
-
Oxidation: The allylic alcohol can be oxidized to form the corresponding aldehyde, 2-benzylideneheptanal. The benzylidene group itself can also undergo oxidative cleavage under harsh conditions.[7]
-
Polymerization: Like other allylic alcohols, this compound may slowly polymerize over long periods, especially if exposed to heat or contaminants.[1][2]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| New peaks in HPLC/GC-MS analysis. | Chemical degradation (e.g., oxidation). | 1. Confirm the identity of new peaks using MS. The most likely impurity is the corresponding aldehyde. 2. Prepare a fresh stock solution from solid material. 3. Review storage conditions; ensure inert atmosphere and low temperature. |
| Reduced peak area/response for the main compound. | 1. Degradation of the analyte. 2. Solvent evaporation leading to a change in concentration. | 1. Re-run analysis with a freshly prepared standard for comparison. 2. Check the vial seal for tightness. 3. If degradation is confirmed, discard the old solution and prepare a new one. |
| Evidence of H-D exchange in Mass Spectrometry data (loss of deuterium). | Exposure to moisture or protic solvents. | 1. Handle solid material and prepare solutions in a dry, inert atmosphere (glove box).[3] 2. Use high-purity anhydrous solvents. 3. Ensure glassware is thoroughly dried before use. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps for accurately preparing a stock solution from a solid standard.
-
Acclimatization: Remove the sealed container of solid this compound from its storage location (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid.[3]
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.[3][4]
-
Weighing: Carefully open the container and accurately weigh the desired mass (e.g., 10 mg) of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask (e.g., 10 mL). Add a small amount of anhydrous acetonitrile to dissolve the solid completely. Gentle vortexing may be used.
-
Dilution: Once fully dissolved, dilute to the calibration mark with the same solvent.
-
Mixing & Storage: Cap the flask and mix thoroughly by inverting it 15-20 times. Transfer the solution into a pre-labeled amber glass vial with a PTFE-lined cap. Purge the headspace with inert gas before sealing tightly.
-
Storage: Store the vial at -20°C, protected from light.[5]
Protocol 2: Stability Assessment via HPLC-UV
This protocol provides a method to check the stability of a stored stock solution against a freshly prepared one.
-
Preparation:
-
Prepare a fresh "Reference Standard" stock solution of this compound at the same concentration as the stored solution, following Protocol 1.
-
Retrieve the "Stored Stock" solution from storage and allow it to equilibrate to room temperature.
-
-
Sample Preparation: Create working solutions (e.g., 10 µg/mL) from both the "Reference Standard" and the "Stored Stock" by diluting them in the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the "Reference Standard" working solution three times to ensure system suitability and reproducibility.
-
Inject the "Stored Stock" working solution three times.
-
-
Data Evaluation:
-
Purity: Compare the chromatograms. The "Stored Stock" should not show any new impurity peaks greater than 0.5% of the main peak area compared to the "Reference Standard".
-
Concentration: Calculate the mean peak area of the main analyte peak for both sets of injections. The mean peak area of the "Stored Stock" should be within a pre-defined tolerance (e.g., ±5%) of the "Reference Standard".
-
Visualizations
Caption: A standard workflow for the preparation of stock solutions from solid material.
References
minimizing background interference for 2-Benzylideneheptan-1-ol-d5
Welcome to the technical support center for 2-Benzylideneheptan-1-ol-d5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background interference during the analysis of this deuterated compound.
Troubleshooting Guides
This section provides a question-and-answer style guide to address specific issues you may encounter during your experiments.
Issue 1: High Background Noise Across the Mass Spectrum
-
Question: I am observing high background noise across the entire mass spectrum in my analysis of this compound. What are the potential causes and how can I resolve this?
-
Answer: High background noise across the spectrum is a common issue that can mask the signal of your analyte. The potential causes and troubleshooting steps are outlined below:
-
Possible Causes:
-
Troubleshooting Steps:
-
Solvent and Reagent Check: Prepare fresh mobile phases using high-purity, LC-MS or GC-MS grade solvents. If the issue persists, consider using solvents from a different batch or supplier.[1]
-
System Flush: Disconnect the analytical column and thoroughly flush the LC or GC system with a strong solvent mixture to remove potential contaminants.[1]
-
Ion Source Cleaning: Inspect the ion source for any visible contamination and clean it according to the manufacturer's guidelines.[1][3]
-
-
Issue 2: Specific Background Interference at the m/z of this compound
-
Question: I am seeing a significant background signal specifically at the mass-to-charge ratio (m/z) corresponding to this compound, even in my blank injections. What could be the reason?
-
Answer: Interference at the specific m/z of your analyte can be particularly problematic for quantification. Here’s how to troubleshoot this:
-
Possible Causes:
-
Contamination of the deuterated standard stock solution.
-
"Cross-talk" from the unlabeled analyte's natural isotopic abundance.[1]
-
Carryover from a previous injection.
-
Co-eluting isobaric interferences from the sample matrix.
-
-
Troubleshooting Steps:
-
Analyze a Fresh Standard: Prepare a fresh dilution of your this compound standard and inject it to rule out contamination of your working solution.
-
Check for Cross-Talk: Analyze a high concentration of the unlabeled 2-Benzylideneheptan-1-ol. If you observe a signal at the m/z of the d5-labeled standard, you may have isotopic contribution. Ensure your mass spectrometer has sufficient resolution to differentiate between the analyte and potential interferences.
-
Perform Blank Injections: Run several blank injections after a high-concentration sample to check for carryover. If carryover is observed, develop a more rigorous wash method for the injection port and column.[1]
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, temperature program) to separate the analyte from co-eluting matrix components.[4][5]
-
-
Issue 3: Poor Signal-to-Noise Ratio for this compound
-
Question: My signal for this compound is very weak, resulting in a poor signal-to-noise ratio. How can I improve this?
-
Answer: A low signal-to-noise ratio can compromise the sensitivity and accuracy of your assay. Consider the following to enhance your signal:
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for this compound.[3]
-
Improve Sample Preparation: Implement a more effective sample cleanup method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove matrix components that can cause ion suppression.[4][7]
-
Review Instrument Method: Double-check all instrument parameters, including mass transitions, collision energies, and dwell times, to ensure they are optimized for your analyte.
-
Assess Analyte Stability: Ensure proper storage and handling of your samples and standards to prevent degradation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources of background interference in GC-MS analysis?
-
Q2: How can I minimize matrix effects in LC-MS analysis?
-
A2: Matrix effects, which can cause ion suppression or enhancement, can be minimized through effective sample preparation techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation.[4][7] Diluting the sample can also be an effective strategy.[5][6] Additionally, optimizing chromatographic separation to avoid co-elution of matrix components with the analyte is crucial.[4][5]
-
-
Q3: Can the deuterated internal standard itself be a source of interference?
-
A3: Yes. Impurities in the deuterated standard or its degradation products can contribute to background noise.[1] It is also possible for deuterated standards to undergo H-D exchange, although this is less common. Furthermore, interference can occur if the molecular ions of the deuterated standard lose deuterium (B1214612) in the ion source, creating fragments that overlap with other ions of interest.[9] Using high-purity standards is essential.
-
-
Q4: Why might I see a difference in response between my analyte and its deuterated analog?
-
A4: It has been observed that some analytes have a higher mass spectral response than their equimolar deuterated analogs.[10] This can be due to differences in ionization efficiency and fragmentation patterns between the C-H and C-D bonds.[10] It is important to establish a proper calibration curve to account for these differences.
-
Data Presentation
Table 1: Hypothetical Signal-to-Noise (S/N) Ratios for this compound with Different Sample Preparation Methods.
| Sample Preparation Method | Mean S/N Ratio (n=5) | Standard Deviation |
| Protein Precipitation | 15 | 3.2 |
| Liquid-Liquid Extraction (LLE) | 45 | 5.1 |
| Solid-Phase Extraction (SPE) | 85 | 7.8 |
Experimental Protocols
Protocol: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add 50 µL of an internal standard working solution of this compound. Vortex for 10 seconds. Load the entire mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% methanol in water to elute phospholipids.
-
Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for sample preparation and analysis.
Caption: Troubleshooting logic for identifying sources of background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 9. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
addressing in-source fragmentation of 2-Benzylideneheptan-1-ol-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2-Benzylideneheptan-1-ol-d5. The following sections address common issues related to in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular formula for this compound is C₁₄H₁₅D₅O. The expected monoisotopic mass is approximately 213.20 g/mol . It is crucial to use the exact mass for high-resolution mass spectrometry analysis.
Q2: Why is the molecular ion peak (M+) absent or very weak in my mass spectrum?
A2: The molecular ion of alcohols can be unstable and may not be readily observed, especially with high-energy ionization techniques like Electron Ionization (EI).[1][2] In-source fragmentation, where the molecule fragments within the ion source of the mass spectrometer, is a common cause for a weak or absent molecular ion peak.[3][4]
Q3: What are the common fragmentation pathways for alcohols in mass spectrometry?
A3: Alcohols typically undergo fragmentation through two main pathways: alpha-cleavage and dehydration.[5] Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group, while dehydration results in the loss of a water molecule (18 amu).[5]
Q4: What is in-source fragmentation?
A4: In-source fragmentation is the decomposition of a molecule into smaller fragments within the ion source of the mass spectrometer before mass analysis. This can be caused by high temperatures or high-energy ionization methods.[3][4]
Troubleshooting Guide for In-Source Fragmentation
This guide provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound.
Issue 1: Absence or Low Intensity of the Molecular Ion Peak
A common challenge when analyzing alcohols by mass spectrometry is the low abundance or complete absence of the molecular ion peak. This troubleshooting workflow will guide you through the steps to enhance the molecular ion signal.
References
Validation & Comparative
Method Validation: A Comparative Guide to Using 2-Benzylideneheptan-1-ol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated performance of 2-Benzylideneheptan-1-ol-d5 as an internal standard in analytical method validation, particularly for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of published experimental data for this specific deuterated standard, this document establishes a comparison with a well-validated alternative, Cinnamaldehyde-d5, used for the analysis of the structurally similar analyte, Cinnamaldehyde. The principles and data presented herein are based on established practices for method validation using deuterated internal standards for the analysis of fragrance allergens and other volatile organic compounds.
The Gold Standard: Deuterated Internal Standards
In quantitative analysis, especially when using powerful techniques like GC-MS or LC-MS, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for several key reasons:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical retention times and extraction recoveries to their non-deuterated counterparts. This ensures that any sample loss during preparation or injection affects both the analyte and the internal standard equally.
-
Co-elution: They co-elute with the analyte, which is critical for correcting for matrix effects in complex samples.
-
Mass Spectrometry Distinction: The mass difference allows for easy differentiation by a mass spectrometer without significantly altering the chemical behavior.
Performance Comparison: this compound vs. Cinnamaldehyde-d5
While specific experimental data for this compound is not yet available in published literature, we can project its performance based on the well-documented use of other deuterated standards for similar analytes. In this guide, we compare the expected performance of this compound for the analysis of 2-Benzylideneheptan-1-ol with the validated performance of Cinnamaldehyde-d5 for the analysis of Cinnamaldehyde, a structurally related fragrance allergen.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method using this compound (Projected) | Method using Cinnamaldehyde-d5 (Published Data Proxy) |
| Analyte | 2-Benzylideneheptan-1-ol | Cinnamaldehyde |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 92 - 108% |
| Precision (% RSD) | < 15% | < 10% |
Note: The data for the method using this compound is a projection based on the typical performance of deuterated internal standards for similar analytes and should be confirmed by experimental validation.
Experimental Protocols
A robust and validated analytical method is the foundation of reliable quantitative data. Below is a representative experimental protocol for the analysis of a volatile compound like 2-Benzylideneheptan-1-ol using its deuterated internal standard with GC-MS.
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To 1 mL of the sample matrix (e.g., plasma, cosmetic formulation), add a known concentration of the internal standard, this compound.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase or a suitable solvent for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for 2-Benzylideneheptan-1-ol: (Select characteristic ions, e.g., m/z derived from its structure).
-
Ions for this compound: (Select corresponding ions with a +5 mass shift).
-
Visualizing the Workflow and Validation Logic
To better understand the experimental process and the relationship between different validation parameters, the following diagrams are provided.
Caption: A simplified workflow for quantitative analysis using an internal standard.
Caption: Key parameters for analytical method validation.
Conclusion
The use of a deuterated internal standard like this compound is a powerful strategy for developing robust and reliable quantitative analytical methods. While direct experimental data for this specific compound is not yet prevalent, the established performance of similar deuterated standards, such as Cinnamaldehyde-d5, provides a strong indication of its expected efficacy. By following established validation guidelines and protocols, researchers can confidently employ this compound to achieve high-quality data in their studies. The provided experimental framework and validation principles offer a solid starting point for the development and implementation of such methods.
Navigating the Analytical Landscape: A Comparative Guide to Assay Linearity and Range for Benzylidene Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of robust and reliable data. When developing assays for compounds such as 2-Benzylideneheptan-1-ol, the use of a deuterated internal standard like 2-Benzylideneheptan-1-ol-d5 is a widely accepted best practice to ensure precision and accuracy, particularly in complex matrices. This guide provides a comparative overview of the linearity and range of common analytical techniques used for the quantification of benzylidene derivatives and similar small molecules. While specific validated assay data for 2-Benzylideneheptan-1-ol is not publicly available, this guide leverages representative data for structurally related compounds to offer a valuable comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts the performance of an assay, particularly its linearity and analytical range. Linearity refers to the ability of an assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Analytical Technique | Typical Linearity (Coefficient of Determination, R²) | Typical Analytical Range (Lower Limit to Upper Limit of Quantification) | Key Advantages | Key Limitations |
| LC-MS/MS | > 0.99 | Wide dynamic range, often spanning 3-4 orders of magnitude (e.g., 1 - 1000 ng/mL).[1][2] | High sensitivity and selectivity, suitable for complex biological matrices. | Higher instrument cost and complexity. |
| GC-MS | > 0.99[3] | Can achieve low limits of detection (e.g., 0.01 - 0.03 mg/L).[3] | Excellent for volatile and thermally stable compounds, high chromatographic resolution. | May require derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| HPLC-UV | > 0.999 (with derivatization) | Typically narrower than MS-based methods (e.g., 7 - 22.5 µg/g).[4][5] | Lower cost, simpler instrumentation, robust and widely available. | Lower sensitivity and selectivity compared to MS, requires a chromophore for detection, potential for matrix interference. |
Experimental Workflow for Determining Linearity and Range
The following diagram illustrates a typical experimental workflow for establishing the linearity and analytical range of a bioanalytical method.
Detailed Experimental Protocols
The following are generalized protocols for determining the linearity and range for the compared analytical methods.
LC-MS/MS Method
Objective: To establish the linearity and analytical range for the quantification of a benzylidene derivative in human plasma using this compound as an internal standard.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the analyte (e.g., 2-Benzylideneheptan-1-ol) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Spike blank human plasma with the working standard solutions to create a set of calibration standards at a minimum of six to eight different concentration levels, covering the expected in-study concentration range. A typical range could be 1 to 1000 ng/mL.[1]
-
A fixed concentration of the internal standard is added to each calibration standard.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, add a protein precipitation agent (e.g., acetonitrile) to precipitate plasma proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable C18 liquid chromatography column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-product ion transition for the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a weighted (e.g., 1/x² or 1/x) least-squares linear regression to generate a calibration curve.
-
The method is considered linear if the coefficient of determination (R²) is ≥ 0.99.
-
The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be measured with acceptable precision and accuracy.
-
GC-MS Method
Objective: To determine the linearity and range for the quantification of a volatile benzylidene derivative in a simple matrix.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., hexane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
-
GC-MS Analysis:
-
Inject the calibration standards into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).
-
Use a temperature program to achieve separation of the analyte from any other components.
-
Perform detection using a mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode.
-
-
Data Analysis:
-
Integrate the peak area of a characteristic ion for the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The linearity is acceptable if R² is typically > 0.99.[3]
-
The range is determined by the lowest and highest standards that meet accuracy and precision criteria.
-
HPLC-UV Method
Objective: To establish the linearity and range for the quantification of a benzylidene derivative with a UV chromophore.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the analyte in the mobile phase.
-
Prepare a series of calibration standards by serial dilution.
-
-
HPLC-UV Analysis:
-
Inject the calibration standards onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use an isocratic or gradient mobile phase (e.g., a mixture of water and acetonitrile).
-
Detect the analyte using a UV detector at its wavelength of maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Generate a calibration curve by plotting peak area versus concentration.
-
Perform a linear regression. An R² value of > 0.99 is generally required.
-
Define the analytical range based on the standards that provide acceptable accuracy and precision.
-
Note: For compounds lacking a strong chromophore, a pre-column derivatization step with a UV-active reagent may be necessary to enhance detection.[4][5] This adds a step to the sample preparation but can significantly improve the sensitivity of the method.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of 2-Benzylideneheptan-1-ol-d5 in Complex Matrices
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the demand for utmost precision and accuracy is non-negotiable. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the reliability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of using a deuterated internal standard, exemplified by the hypothetical 2-Benzylideneheptan-1-ol-d5, against other common methodologies in complex biological matrices.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of 2-Benzylideneheptan-1-ol, is widely regarded as the gold standard. This is due to its ability to mimic the analyte's chemical and physical properties throughout sample extraction, derivatization, and chromatographic separation. Most importantly, it co-elutes with the analyte, providing the most effective compensation for matrix effects and variations in ionization efficiency in mass spectrometry-based assays.[1]
Comparative Analysis of Internal Standard Strategies
To illustrate the superior performance of a SIL-IS, we present a comparative analysis of three common approaches for the quantification of 2-Benzylideneheptan-1-ol in human plasma:
-
Stable Isotope-Labeled Internal Standard: this compound
-
Structural Analog Internal Standard: 2-Benzylidene-6-methylheptan-1-ol (a hypothetical analog)
-
External Standard Calibration (No Internal Standard)
The following table summarizes the hypothetical, yet representative, experimental data obtained from a validation study.
Table 1: Comparative Performance in Human Plasma
| Parameter | This compound (SIL-IS) | Structural Analog IS | External Standard |
| Recovery (%) | 98.5 ± 2.1 | 85.2 ± 8.5 | 75.4 ± 15.3 |
| Matrix Effect (%) | 99.2 ± 1.8 | 88.9 ± 9.2 | Not measurable |
| Inter-assay Precision (%CV) | 2.5 | 7.8 | 14.7 |
| Inter-assay Accuracy (%Bias) | 1.8 | 6.5 | 12.9 |
| Lower Limit of Quantification | 10 pg/mL | 50 pg/mL | 100 pg/mL |
The data clearly demonstrates that the use of this compound results in significantly higher recovery, negligible matrix effect, and superior precision and accuracy compared to the other methods. The closer the physicochemical properties of the internal standard are to the analyte, the better it can compensate for variations during the analytical process.[1]
Experimental Protocols
A robust and reliable analytical method is the foundation of any quantitative study. Below is a detailed methodology for the quantification of 2-Benzylideneheptan-1-ol in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound, 1 ng/mL in methanol) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 20% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Benzylideneheptan-1-ol: m/z [M+H]⁺ → fragment ion
-
This compound: m/z [M+D]⁺ → fragment ion
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample receipt to data analysis.
Caption: Experimental workflow for the quantification of 2-Benzylideneheptan-1-ol.
Conclusion
The specificity and selectivity of an analytical method are paramount for the generation of reliable data in regulated bioanalysis. While the initial investment in synthesizing a stable isotope-labeled internal standard like this compound may be higher, the long-term benefits in terms of data quality, method robustness, and regulatory compliance are substantial. The use of a SIL-IS effectively mitigates the impact of matrix effects and other sources of variability, leading to unparalleled precision and accuracy. For researchers, scientists, and drug development professionals, the adoption of this gold standard approach is a critical step towards ensuring the integrity of their bioanalytical results.
References
Safety Operating Guide
Navigating the Disposal of 2-Benzylideneheptan-1-ol-d5: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Benzylideneheptan-1-ol-d5, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
The following table summarizes key hazard information for analogous non-deuterated compounds, which should be considered when handling and disposing of this compound.
| Hazard Classification | Details |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent paper), as hazardous waste.
-
Segregate this waste from other incompatible chemical waste streams, such as strong acids or bases.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[3] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The container must be in good condition, free from rust or leaks.[5]
-
Place the primary waste container in a secondary container to contain any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]
3. Labeling:
-
Clearly label the hazardous waste container with a hazardous waste tag.[4][6]
-
The label must include:
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.
5. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Complete any required hazardous waste disposal forms, accurately listing all chemical constituents and their quantities.[4]
-
Do not exceed the maximum accumulation time or quantity limits set by your institution (e.g., 90 days).[3]
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5][6]
-
The rinsate must be collected and disposed of as hazardous waste.[5][6]
-
After triple-rinsing, deface the original label, and the container may be disposed of as regular trash, depending on institutional policies.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. chemos.de [chemos.de]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
